Tricaprilin-13C3
Description
Properties
IUPAC Name |
2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UTXJEHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433305 | |
| Record name | Trioctanoin-carboxyls-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65402-55-3 | |
| Record name | Tricaprylin, C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctanoin-carboxyls-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICAPRYLIN, C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tricaprilin-13C3 for Researchers
Authored by Gemini
Abstract
Tricaprilin-13C3 is the isotopically labeled form of tricaprilin, a medium-chain triglyceride of significant interest in pharmaceutical and metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and applications, with a focus on its use as an internal standard and metabolic tracer. Detailed experimental methodologies for its application in quantitative analysis are presented, alongside a discussion of its metabolic fate. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetics, and related fields.
Introduction to this compound
Tricaprilin, also known as glyceryl trioctanoate, is a triglyceride composed of a glycerol backbone esterified with three octanoic acid (caprylic acid) chains.[1] It is a medium-chain triglyceride (MCT) that has been investigated as a ketogenic agent for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and migraine.[2] this compound is a stable isotope-labeled version of tricaprilin, where three carbon-13 (¹³C) atoms are incorporated into the molecule. This isotopic labeling makes it an invaluable tool in metabolic research and quantitative analytical chemistry.
The primary applications of this compound are as a tracer to study the metabolic fate of tricaprilin in vivo and as an internal standard for the accurate quantification of tricaprilin and its metabolites in biological matrices using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of tricaprilin, with the exception of the isotopic labeling. The ¹³C isotopes are typically located at the carboxyl carbon of each of the three octanoic acid chains.
Chemical Formula: C₂₄¹³C₃H₅₀O₆
Molecular Weight: Approximately 473.7 g/mol
CAS Number: 65402-55-3
Synonyms: Trioctanoin-¹³C₃, Glyceryl trioctanoate-¹³C₃
The introduction of three ¹³C atoms results in a predictable mass shift of +3 Da compared to the unlabeled tricaprilin, which is the basis for its use in mass spectrometry-based quantification.
Metabolic Pathway of Tricaprilin
Upon oral administration, tricaprilin undergoes hydrolysis in the small intestine, a reaction catalyzed by pancreatic lipase. This enzymatic process breaks down the triglyceride into two molecules of free octanoic acid and one molecule of 2-octanoylglycerol, which is further hydrolyzed to another molecule of octanoic acid and glycerol.[1]
The released octanoic acid is a medium-chain fatty acid that is readily absorbed into the portal circulation and transported to the liver. In the liver, octanoic acid undergoes β-oxidation to produce acetyl-CoA.[1] When there is an abundance of acetyl-CoA, it is converted into ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.[3] These ketone bodies can then be utilized by extrahepatic tissues, including the brain, as an alternative energy source to glucose.[2]
The metabolic pathway of this compound follows the same route, allowing researchers to trace the fate of the ¹³C-labeled octanoic acid and its subsequent metabolites.
Quantitative Data and Analysis
The primary utility of this compound lies in its application for quantitative analysis. While specific, comprehensive datasets for this compound are not widely published, the principles of its use in mass spectrometry and NMR are well-established.
Mass Spectrometry
In mass spectrometry, this compound serves as an ideal internal standard for the quantification of unlabeled tricaprilin. The +3 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and ionization.
Table 1: Theoretical Mass Spectrometry Data for Tricaprilin and this compound
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Tricaprilin | C₂₇H₅₀O₆ | 470.3607 | 471.3680 | 493.3499 |
| This compound | C₂₄¹³C₃H₅₀O₆ | 473.3708 | 474.3781 | 496.3599 |
Note: These values are theoretical and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the labeled carbon atoms in this compound will exhibit distinct signals from the corresponding carbons in the unlabeled compound, or they can be used in isotopic enrichment studies to trace metabolic pathways. The chemical shifts of the carbons in this compound are expected to be very similar to those of unlabeled tricaprilin.
Experimental Protocols
The following are generalized protocols for the use of this compound in quantitative analysis. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.
Quantification of Tricaprilin in Plasma using LC-MS/MS
This protocol outlines a method for quantifying tricaprilin in a plasma matrix using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Tricaprilin analytical standard
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
5.1.2. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL.
-
Spike plasma samples: To 100 µL of plasma, add 10 µL of the working internal standard solution.
-
Protein precipitation: Add 400 µL of cold acetonitrile to the spiked plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Collect supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
5.1.3. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is typically used to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both tricaprilin and this compound.
5.1.4. Data Analysis
-
Construct a calibration curve by analyzing a series of known concentrations of tricaprilin spiked into the matrix with a constant concentration of the internal standard.
-
Calculate the ratio of the peak area of tricaprilin to the peak area of this compound.
-
Determine the concentration of tricaprilin in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a powerful tool for researchers in the fields of drug development, pharmacokinetics, and metabolic research. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of tricaprilin in complex biological matrices. Furthermore, its application as a metabolic tracer provides a means to elucidate the in vivo fate of tricaprilin and its contribution to ketogenesis. The methodologies and information presented in this guide offer a solid foundation for the successful application of this compound in a research setting.
References
A Technical Guide to the Synthesis and Purification of ¹³C Labeled Tricaprilin
Introduction: Tricaprilin, a triglyceride composed of glycerol and three caprylic acid units, serves as a key medium-chain triglyceride (MCT) in various research and clinical applications.[1] Notably, it is investigated as a ketogenic agent for its potential role in managing neurological disorders like Alzheimer's disease and migraine by providing an alternative energy source for the brain.[1] The use of stable isotope-labeled compounds, such as ¹³C labeled Tricaprilin, is indispensable for metabolic studies, allowing researchers to trace the fate of the molecule and its metabolites in vivo without the use of radioactive materials.[2][3] This guide provides a comprehensive overview of the chemical synthesis, multi-step purification, and analytical characterization of ¹³C labeled Tricaprilin, tailored for researchers and drug development professionals.
Synthetic Strategy for [1,1',1''-¹³C₃]Tricaprilin
The most direct approach to synthesizing ¹³C labeled Tricaprilin involves a two-stage process: first, the synthesis of ¹³C labeled caprylic acid, and second, the esterification of a glycerol backbone with this labeled fatty acid. For tracer studies, labeling the carboxyl carbon is a common strategy. This guide focuses on the synthesis of Tricaprilin with ¹³C at each of the three carboxyl positions, resulting in [1,1',1''-¹³C₃]Tricaprilin.
The overall synthesis reaction is a classic esterification, where glycerol reacts with three equivalents of [1-¹³C]caprylic acid, typically under acid catalysis, to form the desired triglyceride and water.
Caption: Chemical synthesis of ¹³C₃-Tricaprilin via esterification.
Experimental Protocol 1.1: Synthesis of [1-¹³C]Caprylic Acid
The synthesis of the labeled fatty acid precursor can be achieved by treating 1-bromoheptane with a ¹³C-labeled cyanide source, followed by hydrolysis.[4]
Materials:
-
1-bromoheptane
-
Potassium cyanide [¹³C, 99%] (K¹³CN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
In a dry, nitrogen-purged flask, dissolve K¹³CN (1.0 eq) in DMSO.
-
Add 1-bromoheptane (0.95 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to 90°C and maintain for 12-16 hours, monitoring by TLC or GC for the disappearance of 1-bromoheptane.
-
After cooling to room temperature, pour the mixture into water and extract the resulting [1-¹³C]octanenitrile with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude nitrile.
-
For hydrolysis, add concentrated HCl to the crude nitrile and reflux the mixture for 4-6 hours until the nitrile is fully converted to carboxylic acid.
-
Cool the reaction, extract the [1-¹³C]caprylic acid with diethyl ether, and wash the organic layer with saturated NaHCO₃ solution.
-
Acidify the aqueous bicarbonate layer with HCl and extract the liberated caprylic acid with diethyl ether.
-
Dry the final organic extract over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain pure [1-¹³C]caprylic acid.
Experimental Protocol 1.2: Esterification of Glycerol
This protocol details the direct esterification of glycerol with the synthesized [1-¹³C]caprylic acid.[5][6] Enzymatic methods using lipase are also viable and can offer higher specificity and milder conditions.[7]
Materials:
-
Glycerol (1.0 eq)
-
[1-¹³C]Caprylic acid (3.1 eq)
-
p-Toluenesulfonic acid (p-TSA) as catalyst (0.05 eq)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
Procedure:
-
Combine glycerol, [1-¹³C]caprylic acid, p-TSA, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux (approx. 110-120°C). Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC, observing the formation of triglyceride and the consumption of mono- and diglyceride intermediates. The reaction typically takes 8-24 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ¹³C labeled Tricaprilin.
| Parameter | Condition | Reference |
| Reactants | Glycerol, [1-¹³C]Caprylic Acid | [5] |
| Molar Ratio | 1 : 3.1 (Glycerol : Fatty Acid) | [6] |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | [8] |
| Solvent | Toluene | N/A |
| Temperature | 110-120°C (Reflux) | [6] |
| Reaction Time | 8-24 hours | [7] |
| Expected Yield | 85-95% (Crude) | [5] |
| Table 1: Summary of typical reaction parameters for the synthesis of ¹³C labeled Tricaprilin. |
Purification Workflow
A multi-step purification process is essential to isolate the ¹³C labeled Tricaprilin from unreacted starting materials, catalysts, and reaction byproducts such as mono- and di-acylated glycerides. The typical workflow involves an initial extraction followed by column chromatography for bulk separation and a final polishing step with HPLC for high-purity applications.[9]
Caption: Overall workflow for the synthesis and purification of ¹³C-Tricaprilin.
Experimental Protocol 2.1: Purification by Silica Gel Column Chromatography
This step removes the majority of polar impurities, such as residual glycerol, fatty acids, and monoacylglycerols.[9][10]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane, analytical grade
-
Diethyl ether, analytical grade
-
Crude ¹³C labeled Tricaprilin
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude Tricaprilin in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of diethyl ether in hexane. Start with 100% hexane to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., 1-5% diethyl ether in hexane) to elute the triglyceride. Triglycerides are significantly less polar than diglycerides, monoglycerides, and free fatty acids.[9]
-
Collect fractions and monitor them by TLC (e.g., using a mobile phase of hexane:diethyl ether:acetic acid 90:10:1) and staining with iodine vapor.
-
Combine the fractions containing pure Tricaprilin and evaporate the solvent to yield the partially purified product.
Experimental Protocol 2.2: High-Purity Polish using Preparative RP-HPLC
For applications requiring very high purity, a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. This method separates triglycerides based on their partition number, which is a function of carbon number and degree of unsaturation.[11]
Materials:
-
Preparative RP-HPLC system with a C18 column
-
Acetonitrile, HPLC grade
-
Acetone or Isopropanol, HPLC grade
-
Partially purified ¹³C labeled Tricaprilin
Procedure:
-
Dissolve the Tricaprilin from the column chromatography step in a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Set up the HPLC system with a C18 column. The mobile phase is typically a gradient of acetone or isopropanol in acetonitrile.[11]
-
Inject the sample onto the column.
-
Run the gradient program to elute the Tricaprilin. The retention time will be identical for labeled and unlabeled Tricaprilin.[12]
-
Collect the peak corresponding to Tricaprilin using a fraction collector.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the final high-purity product.
| Purification Step | Primary Impurities Removed | Typical Purity Achieved |
| Liquid-Liquid Extraction | Acid catalyst, residual glycerol | ~70-85% |
| Silica Gel Chromatography | Free fatty acids, mono- & diglycerides | ~95-98% |
| Preparative RP-HPLC | Closely related structural isomers, residual byproducts | >99% |
| Table 2: Summary of the purification strategy and expected product purity at each stage. |
Quality Control and Characterization
Final product analysis is critical to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C labeled Tricaprilin. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the chemical purity and provides the mass of the molecule. For [1,1',1''-¹³C₃]Tricaprilin, the molecular ion peak will be shifted by +3 m/z units compared to its unlabeled counterpart. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled mass peaks.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show a significantly enhanced signal for the carboxyl carbons at ~173 ppm, confirming the position of the label. ¹H NMR confirms the overall structure is correct and should be identical to the unlabeled standard.
| Technique | Parameter | Expected Result for [1,1',1''-¹³C₃]Tricaprilin |
| GC-MS | Chemical Purity | >99% |
| MS (ESI+) | [M+Na]⁺ m/z | ~495.3 (vs. ~492.3 for unlabeled) |
| MS | Isotopic Enrichment | >98% ¹³C incorporation |
| ¹H NMR | Chemical Shifts (δ) | Identical to unlabeled Tricaprilin standard |
| ¹³C NMR | Chemical Shift (δ) | Enhanced signal at ~173 ppm (C=O) |
| Table 3: Key analytical parameters for the characterization of ¹³C labeled Tricaprilin. |
Metabolic Pathway of Tricaprilin
When ingested, ¹³C labeled Tricaprilin is hydrolyzed in the gut into glycerol and ¹³C-caprylic acid. The medium-chain fatty acids are absorbed directly into the portal vein and transported to the liver. In liver mitochondria, they undergo β-oxidation to produce ¹³C-labeled acetyl-CoA, which is then used in ketogenesis to form the ketone bodies, [¹³C]-β-hydroxybutyrate (BHB) and [¹³C]-acetoacetate. These labeled ketone bodies are released into the bloodstream and can cross the blood-brain barrier to be used by the brain as an energy source.[1][15]
Caption: Metabolic fate of orally administered ¹³C-Tricaprilin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meatscience.org [meatscience.org]
- 15. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tricaprilin-13C3: Physical Properties, Chemical Characteristics, and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tricaprilin-13C3, a stable isotope-labeled version of the medium-chain triglyceride, tricaprilin. This document details experimental protocols for its quantification and elucidates its metabolic pathway, offering valuable information for researchers in drug development, metabolism, and neuroscience.
Core Physical and Chemical Properties
This compound is a synthetic, stable isotope-labeled triglyceride containing three caprylic acid (octanoic acid) moieties attached to a glycerol backbone. The carbon-13 isotopes are incorporated at the carboxyl group of each fatty acid chain. This labeling makes it an invaluable tool for tracer studies in metabolic research, allowing for the precise tracking and quantification of its metabolic products.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Octanoic-1-13C acid, 1,1',1''-(1,2,3-propanetriyl) ester | MedChemExpress |
| Synonyms | Trioctanoin-13C3; Glyceryl trioctanoate-13C3 | MedChemExpress |
| CAS Number | 65402-55-3 | MedChemExpress |
| Molecular Formula | C₂₄¹³C₃H₅₀O₆ | MedChemExpress |
| Molecular Weight | 473.66 g/mol | MedChemExpress |
| Appearance | Colorless liquid | MedChemExpress |
| Purity | ≥98% | MedChemExpress |
| Melting Point | Approx. 10°C (for unlabeled Tricaprylin) | Spectrum Chemical[1] |
| Storage Conditions | Store at -20°C for long-term stability. | MedChemExpress |
Metabolic Pathway of this compound
This compound follows the metabolic pathway of its unlabeled counterpart, serving as a precursor for the production of ketone bodies. This process is of significant interest in the study of neurological disorders where brain glucose metabolism is impaired, such as Alzheimer's disease.[3] The primary site of this metabolic conversion is the liver.[4]
The metabolic journey of this compound can be summarized in three key stages:
-
Enzymatic Hydrolysis: In the small intestine, pancreatic lipases hydrolyze this compound into glycerol and three molecules of ¹³C-labeled octanoic acid.[3]
-
Beta-Oxidation: The ¹³C-octanoic acid is absorbed into the portal vein and transported to the liver. Within the mitochondria of hepatocytes, it undergoes beta-oxidation, a process that sequentially cleaves two-carbon units to produce ¹³C-labeled acetyl-CoA.[3][5]
-
Ketogenesis: In the liver, under conditions of low glucose availability, the excess ¹³C-acetyl-CoA is shunted into the ketogenesis pathway. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into the ketone bodies, ¹³C-acetoacetate and ¹³C-β-hydroxybutyrate.[4][6] These labeled ketone bodies are then released into the bloodstream and can be utilized by extrahepatic tissues, including the brain, as an alternative energy source.[7]
Experimental Protocols
This compound is primarily utilized as an internal standard for the quantification of unlabeled tricaprilin or as a tracer to study its metabolic fate. Below is a representative experimental protocol for the quantification of tricaprilin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Quantification of Tricaprilin in Plasma using LC-MS/MS
This protocol outlines a method for the extraction and quantification of tricaprilin from plasma samples. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response.
3.1.1. Materials and Reagents
-
Plasma samples
-
Tricaprilin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
3.1.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tricaprilin: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., neutral loss of a caprylic acid).
-
This compound: Precursor ion [M+3+NH₄]⁺ → Product ion (corresponding fragment with the 13C label).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
-
3.1.4. Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (Tricaprilin) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards with known concentrations of tricaprilin and a fixed concentration of the internal standard.
Applications in Research
This compound is a powerful tool for:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin.
-
Metabolic Flux Analysis: Quantifying the rate of conversion of tricaprilin to ketone bodies and their utilization in various tissues.
-
Mechanism of Action Studies: Elucidating the role of tricaprilin-derived ketone bodies in cellular energy metabolism, particularly in the context of neurodegenerative diseases.
-
Clinical Trials: Serving as a tracer to monitor patient compliance and the metabolic response to tricaprilin-based therapies.
Safety and Handling
This compound is intended for research use only. A Safety Data Sheet (SDS) should be consulted before handling.[8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. It is classified as harmful if swallowed.[8]
This technical guide provides a foundational understanding of this compound for researchers and scientists. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tricaprylin? [synapse.patsnap.com]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Commercial Suppliers and Technical Guide for High-Purity Tricaprilin-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Tricaprilin-13C3, a stable isotope-labeled medium-chain triglyceride crucial for metabolic research and as an internal standard in analytical chemistry. This document outlines commercial suppliers, their product specifications, detailed experimental protocols for its use, and the key signaling pathways it influences.
Introduction to this compound
This compound is a form of tricaprilin in which three carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling allows for the precise tracing and quantification of tricaprilin and its metabolites in biological systems using mass spectrometry-based techniques. Its primary applications are in metabolic research, particularly in studying lipid metabolism, and as an internal standard for the accurate quantification of unlabeled tricaprilin in various matrices.[1][2][3]
Tricaprilin itself, a triglyceride composed of three caprylic acid (C8) molecules, is under investigation as a ketogenic agent for neurological conditions like Alzheimer's disease and migraine.[4] The underlying principle is that it provides an alternative energy source for the brain in the form of ketone bodies, especially when glucose metabolism is impaired.[5][6][7][8]
Commercial Suppliers of High-Purity this compound
Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the available quantitative data from prominent commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| MedChemExpress | This compound | 65402-55-3 | C₂₄¹³C₃H₅₀O₆ | 473.66 | ≥98.0% (by NMR) | Not specified |
| Cambridge Isotope Laboratories, Inc. | Triolein (1,1,1-¹³C₃, 99%) (as a representative triglyceride) | 82005-46-7 | C₅₄*C₃H₁₀₄O₆ | 888.41 | 98% | 99 atom % ¹³C |
| Toronto Research Chemicals | Custom Synthesis | - | - | - | High Purity (with full analytical data) | Customer specified |
| Omicron Biochemicals, Inc. | Custom Synthesis | - | - | - | High Purity | Customer specified |
Note: While specific product data sheets for this compound were not available from all suppliers at the time of this guide's compilation, Cambridge Isotope Laboratories, Toronto Research Chemicals, and Omicron Biochemicals are leading manufacturers of stable isotope-labeled compounds and offer custom synthesis services to meet specific research needs, including high-purity this compound with defined isotopic enrichment.[9][10][11][12][13][14][15][16][17] MedChemExpress provides a readily available source with a certificate of analysis confirming its purity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound or similar 13C-labeled triglycerides as metabolic tracers.
In Vivo Stable Isotope Tracing of Medium-Chain Triglyceride Metabolism
This protocol outlines the general procedure for an in vivo study in mice to trace the metabolic fate of orally administered this compound.
Objective: To determine the rate of oxidation and tissue distribution of orally administered this compound.
Materials:
-
High-purity this compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Metabolic cages for collection of breath and urine/feces
-
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: House mice in individual metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment.
-
Tracer Administration:
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer a single oral gavage of the this compound suspension to fasted mice. The exact dose will depend on the specific study design.
-
-
Sample Collection:
-
Breath Samples: Collect breath samples at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly) using the metabolic cages. The collected CO₂ is analyzed for ¹³CO₂ enrichment.
-
Blood Samples: Collect small blood samples from the tail vein at predetermined time points. Plasma will be separated for fatty acid analysis.
-
Tissue Samples: At the end of the experiment, anesthetize the mice and collect tissues of interest (e.g., liver, brain, adipose tissue). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Sample Analysis:
-
¹³CO₂ Analysis (GC-C-IRMS): Analyze the collected breath samples to determine the enrichment of ¹³CO₂. This provides a measure of the rate of oxidation of the administered this compound.[4][10]
-
Plasma and Tissue Lipid Analysis (LC-MS/MS):
-
Extract total lipids from plasma and homogenized tissues using a modified Bligh-Dyer method.
-
Analyze the lipid extracts by LC-MS/MS to identify and quantify ¹³C-labeled fatty acids and triglycerides. This will reveal the distribution and incorporation of the tracer into different lipid pools.[11][13][18][19][20]
-
-
Quantification of Tricaprilin in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled tricaprilin in plasma samples.
Objective: To accurately measure the concentration of tricaprilin in plasma samples.
Materials:
-
Tricaprilin standard of known concentration
-
High-purity this compound
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare a stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol) at a known concentration.
-
Prepare a series of calibration standards of unlabeled tricaprilin in blank plasma.
-
-
Sample Preparation:
-
To a known volume of plasma sample, calibration standard, or quality control sample, add a fixed amount of the this compound internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Use a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate tricaprilin from other plasma components.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled tricaprilin and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of unlabeled tricaprilin to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of tricaprilin in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Ketone Body Metabolism in the Brain
Tricaprilin exerts its potential therapeutic effects by providing the brain with an alternative energy source, ketone bodies. When glucose metabolism is impaired, as seen in Alzheimer's disease, ketone bodies can bypass the defective pathways and fuel neuronal activity.[5][6][7][8]
Caption: Metabolic pathway of this compound to ketone bodies for brain energy.
Experimental Workflow for In Vivo Metabolic Tracing
The following diagram illustrates a typical workflow for an in vivo metabolic tracing study using this compound.
Caption: Workflow for in vivo metabolic tracing with this compound.
Conclusion
High-purity this compound is an indispensable tool for researchers in the fields of metabolism, pharmacology, and drug development. Its commercial availability from specialized suppliers ensures access to well-characterized material for rigorous scientific investigation. The experimental protocols outlined in this guide provide a foundation for designing and executing studies to probe the metabolic fate of medium-chain triglycerides and for the accurate quantification of tricaprilin. The understanding of its mechanism of action, particularly in providing an alternative energy source to the brain, opens avenues for therapeutic interventions in neurodegenerative diseases. This technical guide serves as a comprehensive resource for scientists and professionals leveraging the power of stable isotope labeling to advance their research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Ketone bodies mediate alterations in brain energy metabolism and biomarkers of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases [mdpi.com]
- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lubio.ch [lubio.ch]
- 10. Triolein (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. agilent.com [agilent.com]
- 12. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 13. researchgate.net [researchgate.net]
- 14. vjneurology.com [vjneurology.com]
- 15. otsuka.co.jp [otsuka.co.jp]
- 16. omicronbio.com [omicronbio.com]
- 17. omicronbio.com [omicronbio.com]
- 18. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Understanding the Isotopic Labeling of Tricaprilin-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tricaprilin-13C3, a stable isotope-labeled triglyceride used in metabolic research. The document details its synthesis, isotopic labeling, and applications, with a focus on experimental protocols and data interpretation for professionals in drug development and life sciences.
Introduction to this compound
This compound is a form of tricaprylin where three carbon atoms in the glycerol backbone are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling allows researchers to trace the metabolic fate of the glycerol component of the triglyceride in vivo and in vitro without the use of radioactive isotopes.[1] Stable isotope labeling is a powerful technique in drug discovery and metabolic research, enabling precise tracking of molecules through complex biochemical pathways.[1][2] Tricaprilin itself is a medium-chain triglyceride (MCT) being investigated for its potential therapeutic effects, including in migraine and other neurological conditions, due to its ketogenic properties. The use of this compound can provide crucial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Synthesis and Isotopic Labeling
The synthesis of this compound involves the esterification of a ¹³C-labeled glycerol precursor with caprylic acid. The most common and logical labeling pattern is to have the three carbon atoms of the glycerol backbone fully labeled with ¹³C.
A plausible synthetic route is the reaction of [1,2,3-¹³C₃]glycerol with an excess of capryloyl chloride. This ensures that all three hydroxyl groups of the labeled glycerol are acylated with caprylic acid, forming the desired triglyceride.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Quantitative Data
The quality of a stable isotope-labeled compound is defined by its chemical and isotopic purity. The following table summarizes the expected quantitative data for a high-quality this compound standard.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry (MS) |
| Molecular Weight | 473.7 g/mol (for the ¹³C₃ isotopologue) | Mass Spectrometry (MS) |
| Appearance | Colorless to light yellow oil | Visual Inspection |
Experimental Protocols
This compound is a valuable tool for in vivo metabolic studies to trace the fate of the glycerol backbone. Below is a representative experimental protocol for a human study.
Protocol: Oral Administration and Blood Sample Analysis
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) prior to the administration of this compound.
-
Dosing: A single oral dose of this compound (e.g., 10 mg/kg body weight) is administered.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Metabolite Extraction: Plasma samples are subjected to a protein precipitation and liquid-liquid extraction to isolate lipids and other metabolites.
-
LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites.[3][4]
-
Data Analysis: The enrichment of ¹³C in downstream metabolites, such as glucose and lactate, is determined by measuring the ratio of the labeled to unlabeled species.
Experimental Workflow Diagram
Caption: Workflow for an in-vivo metabolic study using this compound.
Metabolic Pathway Analysis
Upon ingestion, tricaprylin is hydrolyzed by lipases into glycerol and three molecules of caprylic acid. The ¹³C-labeled glycerol from this compound can then enter central carbon metabolism.
The liver is the primary site for glycerol metabolism, where it can be converted to glycerol-3-phosphate and subsequently enter glycolysis or gluconeogenesis. By tracking the appearance of ¹³C in glucose and other metabolites, researchers can quantify the contribution of the tricaprylin-derived glycerol to these pathways.
Metabolic Fate of this compound
Caption: Metabolic pathway of the ¹³C-labeled glycerol backbone of this compound.
Conclusion
This compound is a powerful research tool for elucidating the metabolic fate of the glycerol component of tricaprylin. Its use in well-designed studies can provide valuable data on the contribution of this medium-chain triglyceride to central carbon metabolism, which is of significant interest to researchers in nutrition, metabolic diseases, and drug development. The detailed protocols and understanding of its metabolic pathways are crucial for the accurate interpretation of experimental results.
References
- 1. metsol.com [metsol.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
The Journey of a Labeled Fat: A Technical Guide to Tricaprilin-13C3 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid metabolism, understanding the dynamic flux of fatty acids is paramount to unraveling the mechanisms behind metabolic diseases and developing novel therapeutics. Stable isotope tracers have emerged as indispensable tools for in vivo kinetic studies, offering a safe and precise window into metabolic pathways. Among these, Tricaprilin-13C3 , a medium-chain triglyceride labeled with three stable carbon-13 isotopes on its glycerol backbone, presents a unique opportunity to trace the journey of medium-chain fatty acids (MCFAs) from ingestion to cellular utilization and oxidation. This in-depth technical guide provides a comprehensive overview of the application of this compound as a tracer in lipid metabolism studies, detailing experimental protocols, data interpretation, and the underlying metabolic pathways.
Core Principles of this compound Tracer Studies
Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) molecules, is rapidly hydrolyzed in the gastrointestinal tract, releasing caprylic acid and glycerol. When using this compound, the labeled glycerol backbone and the unlabeled caprylic acid moieties enter their respective metabolic pools. The 13C label can then be tracked as it is incorporated into various metabolites, providing quantitative insights into several key metabolic processes:
-
Rate of Digestion and Absorption: The appearance of 13C in breath CO2 or plasma metabolites can be used to determine the rate of tricaprilin digestion and absorption.
-
Medium-Chain Fatty Acid Oxidation: By measuring the rate of 13CO2 exhalation in a breath test, the oxidation rate of the glycerol backbone can be assessed, providing an indirect measure of MCFA catabolism.
-
Glycerol and Triglyceride-Glycerol Kinetics: The incorporation of 13C-glycerol into newly synthesized triglycerides (TGs) in various lipoprotein fractions (VLDL, LDL, HDL) allows for the determination of their synthesis and turnover rates.
-
Gluconeogenesis: The appearance of 13C in plasma glucose can quantify the contribution of glycerol to hepatic glucose production.
Experimental Protocols
The application of this compound in research can be broadly categorized into two main experimental designs: oral administration for breath tests and metabolic fate studies, and intravenous infusion for precise kinetic modeling.
Oral Administration Protocol for Breath Test and Metabolic Fate Studies (Human and Rodent)
This protocol is designed to assess the rate of tricaprilin digestion, absorption, and oxidation.
1. Subject/Animal Preparation:
-
Subjects should fast overnight (8-12 hours) to ensure a metabolic baseline.[1]
-
For rodent studies, animals should be fasted for a shorter period (e.g., 4-6 hours) to prevent hypoglycemia.[2]
2. Tracer Administration:
-
Human: A single oral dose of this compound is administered. Dosages in clinical trials with unlabeled tricaprilin have ranged from 20g to 60g per day, often mixed with a liquid or food.[3][4] For tracer studies, a much smaller, precisely weighed amount is required. The tracer is typically mixed with a standardized liquid meal to ensure consistent gastric emptying.[5]
-
Rodent: Oral gavage is the preferred method for precise dosing in rodents.[2] The this compound is typically dissolved in a suitable vehicle (e.g., corn oil). The gavage volume should not exceed 10 mL/kg of body weight.[6]
3. Sample Collection:
-
Breath Samples: Baseline breath samples are collected before tracer administration. Subsequent samples are collected at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly for up to 6-8 hours) into collection bags.[5]
-
Blood Samples: For metabolic fate studies, blood samples are collected at timed intervals. A baseline sample is taken before tracer administration. Post-administration samples are collected at time points reflecting the expected peak of absorption and subsequent metabolism (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).[2] Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[7] Plasma is separated by centrifugation and stored at -80°C.[7]
-
Tissue Samples (Rodent): At the end of the study, tissues of interest (e.g., liver, adipose tissue, muscle, brain) can be collected, flash-frozen in liquid nitrogen, and stored at -80°C for later analysis.[2]
4. Sample Analysis:
-
Breath Samples: The 13CO2/12CO2 ratio in exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS).[8]
-
Plasma and Tissue Samples: Lipids are extracted from plasma and tissues using methods such as the Folch or Bligh-Dyer procedures.[9] The different lipid classes (triglycerides, free fatty acids, phospholipids) can be separated using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).[10] The 13C enrichment in specific fatty acids or the glycerol backbone is then determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]
Intravenous Infusion Protocol for Lipoprotein Kinetics (Human)
This protocol allows for the precise determination of the kinetics of triglyceride-glycerol and apolipoproteins in different lipoprotein fractions.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours).
-
An intravenous catheter is placed in a forearm vein for tracer infusion and another in the contralateral hand or forearm, which is heated to arterialize venous blood, for blood sampling.
2. Tracer Infusion:
-
A primed-continuous infusion of this compound is administered. The priming dose is given as a bolus to rapidly achieve isotopic equilibrium, followed by a constant infusion for several hours (e.g., 6-8 hours). The exact infusion rate needs to be optimized based on the specific research question and subject characteristics.
3. Blood Sampling:
-
A baseline blood sample is collected before the start of the infusion.
-
Blood samples are collected frequently during the infusion (e.g., every 30-60 minutes) to monitor the isotopic enrichment at steady state.
-
After stopping the infusion, blood samples are collected at regular intervals for several hours (up to 24-48 hours) to determine the decay of the tracer in different lipoprotein fractions.
4. Sample Processing and Analysis:
-
Lipoprotein fractions (VLDL, IDL, LDL, HDL) are isolated from plasma by ultracentrifugation.
-
Lipids are extracted from each lipoprotein fraction, and the 13C enrichment in the triglyceride-glycerol moiety is determined by GC-MS or LC-MS/MS.
-
Apolipoproteins can also be isolated, and their synthesis and catabolic rates can be determined by measuring the incorporation of a co-infused labeled amino acid tracer (e.g., 13C-leucine).
Data Presentation and Interpretation
Quantitative data from this compound tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Exemplar Quantitative Data from a Hypothetical this compound Breath Test in Humans
| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |
| Peak 13CO2 Excretion (% dose/hr) | 15.2 ± 2.5 | 12.8 ± 3.1 | <0.05 |
| Time to Peak 13CO2 Excretion (min) | 95 ± 15 | 115 ± 20 | <0.05 |
| Cumulative 13CO2 Excretion at 6h (%) | 35.6 ± 4.2 | 28.9 ± 5.1 | <0.01 |
| Fatty Acid Oxidation Rate (mg/kg/min) | 0.8 ± 0.1 | 0.6 ± 0.1 | <0.01 |
Data are presented as mean ± standard deviation. This table is illustrative and does not represent actual experimental data.
Table 2: Exemplar Quantitative Data from a Hypothetical this compound Infusion Study in Humans
| Lipoprotein Fraction | Fractional Catabolic Rate (FCR) (pools/day) - Control | FCR (pools/day) - Treatment | Production Rate (PR) (mg/kg/day) - Control | PR (mg/kg/day) - Treatment |
| VLDL-TG | 10.5 ± 2.1 | 8.2 ± 1.9 | 1500 ± 300 | 1250 ± 250 |
| IDL-TG | 5.2 ± 1.0 | 4.1 ± 0.8 | 750 ± 150 | 625 ± 125 |
| LDL-TG | 0.4 ± 0.1 | 0.3 ± 0.08 | 200 ± 50 | 180 ± 40 |
p<0.05 compared to control. Data are presented as mean ± standard deviation. This table is illustrative and does not represent actual experimental data.
Signaling Pathways and Metabolic Fates
The metabolic journey of this compound involves several key signaling pathways that regulate fatty acid metabolism.
Digestion, Absorption, and Hepatic Metabolism of Tricaprilin
Upon oral ingestion, Tricaprilin is rapidly hydrolyzed by lingual and gastric lipases, and subsequently by pancreatic lipase in the small intestine, releasing free caprylic acid and 13C-glycerol. Due to their smaller size, MCFAs like caprylic acid are absorbed directly into the portal vein and transported to the liver.[10]
References
- 1. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Examination of the Catabolic Rates of 13C-Labeled Fatty Acids Bound to the α and β Positions of Triacylglycerol Using 13CO2 Expired from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Catabolic Rates of sn-1, sn-2, and sn-3 Fatty Acids in Triacylglycerols Using 13CO2 Breath Test in Mice. | Semantic Scholar [semanticscholar.org]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
The Isotopic Tracer Unveiled: A Technical Guide to the Preliminary Research Applications of Tricaprilin-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprilin, a medium-chain triglyceride (MCT), has garnered significant interest for its potential therapeutic applications, particularly in conditions associated with metabolic dysregulation such as Alzheimer's disease and migraine.[1] To delve deeper into its metabolic fate and mechanism of action, researchers are increasingly turning to its stable isotope-labeled counterpart, Tricaprilin-13C3. This technical guide provides a comprehensive overview of the preliminary research applications of this compound, focusing on its use as a metabolic tracer. We will explore key experimental methodologies, present quantitative data from foundational studies, and visualize the metabolic pathways elucidated through its use.
This compound, also known as 13C-labeled trioctanoin, serves as a powerful tool in metabolic research, allowing for the precise tracking of the carbon atoms from its octanoate moieties as they are metabolized in the body.[2][3] This enables researchers to quantify oxidation rates, trace the conversion to other metabolites, and assess the function of specific metabolic pathways. The use of a stable isotope like 13C offers a safe and non-radioactive method for in vivo human and animal studies.[4]
Core Applications and Methodologies
The primary research application of this compound is as a tracer to study lipid metabolism. Key experimental approaches include breath tests for assessing enzyme function and metabolic flux analysis to quantify pathway activity.
¹³C-Breath Tests: A Non-Invasive Tool for Functional Assessment
The ¹³C-Tricaprilin breath test is a non-invasive method used to assess exocrine pancreatic function and overall fat digestion and oxidation.[3][4]
-
Subject Preparation: Subjects are typically required to fast overnight to ensure a baseline metabolic state.
-
Substrate Administration: A precise dose of this compound (often referred to as ¹³C-trioctanoin) is administered orally, usually mixed with a test meal to stimulate pancreatic enzyme secretion.[3]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) over a period of several hours.[5] Samples are collected in special bags or tubes.
-
Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS).[6][7]
-
Data Interpretation: The rate of ¹³CO₂ exhalation reflects the rate of digestion of this compound by pancreatic lipase, followed by the absorption and subsequent oxidation of the released ¹³C-octanoate in the liver.[8]
Metabolic Tracer Studies for In Vivo Flux Analysis
This compound is employed as a tracer to investigate the in vivo metabolic fate of medium-chain fatty acids, including their oxidation and potential conversion to other lipid species.
-
Subject Preparation: Subjects are studied in a resting state, often after an overnight fast.
-
Tracer Administration: A primed continuous intravenous infusion of this compound (glyceryl tri[1,2,3,4-¹³C₄]-octanoate) is administered to achieve a steady-state concentration of the tracer in the plasma.[6]
-
Sample Collection: Blood and breath samples are collected at baseline and at regular intervals during the infusion.
-
Sample Analysis:
-
Data Analysis: The data are used to calculate the rate of appearance and disappearance of the tracer, its oxidation rate, and the rate of its conversion to other metabolites.
Quantitative Data Summary
The following tables summarize key quantitative findings from preliminary research studies using ¹³C-labeled tricaprilin (trioctanoin).
| Study Parameter | Administration Route | Tracer | Key Finding | Reference |
| Oxidation Rate | Enteral (Oral) | [¹³C]trioctanoate | Average oxidation rate of 34.7% over 7.5 hours. | [2][9] |
| Oxidation Rate | Parenteral (IV) | [¹³C]trioctanoate | Average oxidation rate of 31.0% over 7.5 hours. | [2][9] |
| Metabolic Fate (MCT-only diet) | Intravenous Infusion | glyceryl tri[1,2,3,4-¹³C₄]-octanoate | Estimated 42% of administered MCT was converted to CO₂. | [6][7] |
| Metabolic Fate (Mixed diet) | Intravenous Infusion | glyceryl tri[1,2,3,4-¹³C₄]-octanoate | Estimated 62% of administered MCT was converted to CO₂. | [6][7] |
| Chain Elongation | Intravenous Infusion | glyceryl tri[1,2,3,4-¹³C₄]-octanoate | Less than 1% of the ¹³C-label was incorporated into long-chain fatty acids in plasma. | [6][7] |
| Breath Test Parameter | Patient Group | Mean ¹³C Recovery (%) | Sensitivity (%) | Reference |
| ¹³C-Trioctanoin Breath Test | Pre-pancreatoduodenectomy | 24.2 ± 10.5 | 100 | [3] |
| ¹³C-Trioctanoin Breath Test | Post-pancreatoduodenectomy | 18.6 ± 8.0 | 100 | [3] |
| ¹³C-Trioctanoin Breath Test | Control | 42.0 ± 3.4 | N/A | [3] |
Visualizing Metabolic Pathways
The use of this compound allows for the detailed mapping of its metabolic journey. The primary pathway involves its hydrolysis, followed by the beta-oxidation of the resulting octanoic acid.
Applications in Drug Development
The use of this compound as a metabolic tracer provides valuable insights for drug development professionals. By quantifying the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin, researchers can:
-
Optimize Drug Formulation: Understanding how different formulations affect the digestion and absorption of tricaprilin can guide the development of more effective delivery systems. A physiologically-based biopharmaceutics model has been developed to simulate the in vivo processes following oral administration of tricaprilin, highlighting that dispersibility and lipolysis are key limiting factors in ketogenesis.[10]
-
Inform Dosing Regimens: Data on the rate of oxidation and conversion to ketone bodies can help in determining optimal dosing strategies to achieve therapeutic levels of ketosis.
-
Assess Drug-Food Interactions: Studies using this compound can elucidate how co-administration with other nutrients, such as carbohydrates and proteins, affects its metabolism and efficacy.[6][7]
Conclusion
This compound is an invaluable tool in the preliminary research of tricaprilin and medium-chain triglyceride metabolism. Its application in ¹³C-breath tests and metabolic tracer studies provides crucial quantitative data on digestion, absorption, oxidation, and metabolic conversion. These methodologies, coupled with advanced analytical techniques like mass spectrometry, offer a detailed understanding of the metabolic pathways involved. For researchers, scientists, and drug development professionals, leveraging this compound in preclinical and clinical studies is essential for elucidating its mechanism of action, optimizing therapeutic strategies, and accelerating its journey from a promising molecule to a potential clinical solution. The continued application of such stable isotope tracer techniques will undoubtedly shed further light on the intricate role of MCTs in health and disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-labeled trioctanoin breath test for exocrine pancreatic function test in patients after pancreatoduodenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 6. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Application of Tricaprilin-13C3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Tricaprilin-13C3, a stable isotope-labeled tracer crucial for in-depth metabolic research. This compound serves as a powerful tool for elucidating the pharmacokinetics and metabolic fate of tricaprilin, a medium-chain triglyceride under investigation for its therapeutic potential in neurological disorders such as Alzheimer's disease and migraine.[1] This document outlines essential safety protocols, detailed experimental procedures, and the underlying biochemical pathways, empowering researchers to utilize this compound effectively and safely.
Compound Identification and Properties
This compound is a synthetic, stable isotope-labeled form of tricaprilin, where three carbon atoms in the glycerin backbone are replaced with the non-radioactive isotope, carbon-13. This labeling allows for the precise tracing and quantification of the molecule and its metabolites within biological systems using mass spectrometry and NMR spectroscopy.
| Property | Value | Reference |
| Chemical Name | 1,2,3-Propanetriyl tris(octanoate)-1,2,3-13C3 | MedchemExpress SDS |
| Synonyms | Trioctanoin-13C3, Glyceryl trioctanoate-13C3 | MedchemExpress SDS |
| CAS Number | 65402-55-3 | MedchemExpress SDS |
| Molecular Formula | C₂₄¹³C₃H₅₀O₆ | MedchemExpress SDS |
| Appearance | Colorless to light yellow oil | General knowledge |
| Application | Metabolic tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS) |
Safety and Handling Guidelines
Adherence to strict safety protocols is paramount when handling any chemical compound. The following guidelines are derived from the Safety Data Sheet (SDS) for this compound.
Hazard Identification
This compound is classified as harmful if swallowed. It may cause skin and eye irritation upon direct contact.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C for long-term storage.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Experimental Protocols
This compound is primarily used as a tracer in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin. Below are detailed methodologies for its application in a typical in vivo metabolic study.
Workflow for a Stable Isotope Tracer Study
The following diagram illustrates a typical workflow for a metabolic study using this compound.
Sample Preparation for LC-MS/MS Analysis of Plasma
This protocol outlines the extraction of this compound and its metabolites from plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples collected from subjects administered this compound.
-
Internal Standard (IS) solution (e.g., a structurally similar triglyceride not present in the sample).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma and vortex briefly.
-
For protein precipitation, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water) for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound and its Metabolites
This section provides a general framework for the development of an LC-MS/MS method for the quantitative analysis of this compound and its primary metabolite, 13C-labeled octanoic acid.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (Example):
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Example):
The specific mass transitions (precursor ion -> product ion) for this compound and its metabolites need to be determined by direct infusion of the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+NH₄]⁺ or [M+Na]⁺ | Specific fragment ions |
| ¹³C-Octanoic Acid | [M-H]⁻ | Specific fragment ions |
| Internal Standard | To be determined | To be determined |
Metabolic Pathway of Tricaprilin
Upon oral administration, Tricaprilin undergoes hydrolysis in the gastrointestinal tract, releasing octanoic acid. This medium-chain fatty acid is then absorbed and transported to the liver via the portal vein. In the liver, octanoic acid undergoes β-oxidation to produce acetyl-CoA, which is subsequently used in the synthesis of ketone bodies (ketogenesis). These ketone bodies, primarily β-hydroxybutyrate and acetoacetate, can then cross the blood-brain barrier and serve as an alternative energy source for the brain.
The following diagram illustrates the metabolic fate of Tricaprilin.
Data Presentation and Interpretation
Quantitative data from this compound tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to summarize the pharmacokinetic parameters of this compound and its labeled metabolite.
| Parameter | This compound | ¹³C-Octanoic Acid |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC₀-t (ng*h/mL) | Insert Value | Insert Value |
| t₁/₂ (h) | Insert Value | Insert Value |
Conclusion
This compound is an invaluable tool for researchers investigating the metabolic effects of medium-chain triglycerides. By adhering to the safety and handling guidelines outlined in this document and employing the detailed experimental protocols, scientists can confidently and accurately trace the metabolic fate of tricaprilin. The insights gained from such studies are critical for advancing our understanding of its therapeutic potential and for the development of novel treatments for a range of metabolic and neurological disorders.
References
Methodological & Application
Application Note: Quantitative Analysis of Tricaprilin in Biological Matrices using Tricaprilin-13C3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of tricaprilin in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Tricaprilin-13C3, is employed. The method involves a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of tricaprilin for pharmacokinetic studies, metabolism research, and other applications in the field of lipidomics.
Introduction
Tricaprilin, a medium-chain triglyceride (MCT), is of significant interest in various research fields, including studies on Alzheimer's disease, anticonvulsant therapies, and as a ketogenic agent.[1][2] Accurate and reliable quantification of tricaprilin in biological samples is crucial for understanding its pharmacokinetics and metabolic fate.[3] Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for quantifying lipids in biological matrices due to its high selectivity and sensitivity.[4][5]
The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[6] this compound, a 13C-labeled version of tricaprilin, serves as an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and is clearly distinguishable by its mass-to-charge ratio in the mass spectrometer.[7] This application note provides a detailed protocol for the extraction and quantification of tricaprilin in plasma/serum using this compound.
Experimental Protocols
Materials and Reagents
-
Tricaprilin (Analyte)
-
This compound (Internal Standard)[7]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Human Plasma/Serum (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting lipids from plasma or serum.[8]
-
Spiking of Internal Standard: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Methanol:Water).
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes. Transfer the supernatant to an LC autosampler vial for analysis.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for the extraction of tricaprilin.
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C8 or C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Tricaprilin) | [M+NH4]+ |
| Product Ion (Tricaprilin) | Neutral loss of one caprylic acid molecule |
| Precursor Ion (this compound) | [M+3+NH4]+ |
| Product Ion (this compound) | Neutral loss of one caprylic acid molecule |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of tricaprilin and this compound standards.
Logical Workflow for LC-MS/MS Analysis
Caption: Schematic of the LC-MS/MS analytical workflow.
Data Presentation
The quantitative data should be summarized in tables for easy comparison. Below are examples of tables for presenting method validation data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Tricaprilin | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 ± 0.12 | 95.0 | 12.6 |
| Low QC | 3 | 2.91 ± 0.25 | 97.0 | 8.6 |
| Mid QC | 100 | 102.3 ± 7.8 | 102.3 | 7.6 |
| High QC | 800 | 792.0 ± 55.4 | 99.0 | 7.0 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, SD: Standard Deviation, RSD: Relative Standard Deviation
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low QC | 92.5 | 88.7 |
| High QC | 95.1 | 91.2 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of tricaprilin in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring high-quality data.[6] This protocol can be readily adapted and validated in various research settings for pharmacokinetic and lipidomic studies involving tricaprilin.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Tricaprilin | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Tricaprilin in Human Plasma using Tricaprilin-¹³C₃ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprilin, a medium-chain triglyceride, is a key component in various pharmaceutical and nutritional formulations. Its pharmacokinetic profile is of significant interest in drug development and clinical research. Accurate quantification of tricaprilin in biological matrices is crucial for these studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tricaprilin in human plasma, utilizing a stable isotope-labeled internal standard, Tricaprilin-¹³C₃, to ensure high accuracy and precision.
The method described herein is ideal for regulated bioanalysis and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Principle
The method employs protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of Tricaprilin-¹³C₃ as an internal standard (IS) compensates for potential variability in sample processing and matrix effects, leading to reliable and reproducible results.[1][2] The ammonium adducts of both the analyte and the internal standard are monitored as precursor ions, with their characteristic product ions used for quantification.[3]
Experimental Protocols
Materials and Reagents
-
Tricaprilin (≥99% purity)
-
Tricaprilin-¹³C₃ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tricaprilin and Tricaprilin-¹³C₃ in methanol.
-
Working Standard Solutions: Serially dilute the tricaprilin stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Tricaprilin-¹³C₃ stock solution with methanol.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL Tricaprilin-¹³C₃ in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Tricaprilin | 488.4 | 329.3 | 0.1 | 30 | 15 |
| Tricaprilin-¹³C₃ (IS) | 491.4 | 332.3 | 0.1 | 30 | 15 |
Note: The product ion for tricaprilin corresponds to the neutral loss of one caprylic acid molecule and ammonia from the precursor ion. The product ion for the internal standard reflects the same fragmentation with a +3 Da shift due to the ¹³C₃ labeling.
Data Presentation
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4] The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Tricaprilin | 10 - 5000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) (n=6) | Intra-Day Precision (%CV) (n=6) | Inter-Day Accuracy (%) (n=18) | Inter-Day Precision (%CV) (n=18) |
| LLOQ | 10 | 98.5 | 6.2 | 99.1 | 7.5 |
| Low QC | 30 | 102.1 | 4.5 | 101.5 | 5.8 |
| Mid QC | 500 | 97.8 | 3.1 | 98.3 | 4.2 |
| High QC | 4000 | 101.2 | 2.5 | 100.7 | 3.7 |
| Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% (≤20% for LLOQ). |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 92.3 | 94.1 | 0.98 | 0.96 |
| High QC | 95.1 | 96.5 | 1.01 | 0.99 |
| Acceptance Criteria: CV of IS-normalized matrix factor ≤15%. |
Table 4: Stability
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 8 hours | Room Temperature | 97.2 - 103.5 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp. | 96.8 - 102.1 |
| Long-term | 30 days | -80°C | 98.1 - 104.3 |
| Acceptance Criteria: Mean accuracy within ±15% of nominal concentration. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tricaprilin.
Caption: Logical relationship of MRM transitions for quantification.
References
Application Notes and Protocols for Tricaprilin-13C3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tricaprilin-13C3 in cell culture experiments to trace the metabolic fate of medium-chain fatty acids. Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) molecules, serves as an excellent tool for investigating fatty acid oxidation (FAO) and its contribution to cellular energy metabolism. The stable isotope label (13C) allows for the precise tracking of the carbon backbone of caprylic acid as it is metabolized through various biochemical pathways.
Introduction
This compound is a stable isotope-labeled triglyceride that enables researchers to perform metabolic flux analysis (MFA) and trace the catabolism of medium-chain fatty acids. Upon cellular uptake, tricaprilin is hydrolyzed, releasing 13C-labeled caprylic acid. This fatty acid is then transported into the mitochondria and undergoes β-oxidation to produce 13C-labeled acetyl-CoA. The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, and the 13C label can be incorporated into various downstream metabolites. This allows for the detailed study of FAO kinetics, its contribution to the TCA cycle, and the impact of therapeutic agents or genetic modifications on these pathways.[1][2]
Key Applications
-
Metabolic Flux Analysis (MFA): Quantify the rate of fatty acid oxidation and its contribution to the TCA cycle.
-
Drug Discovery and Development: Evaluate the mechanism of action of drugs that target fatty acid metabolism.
-
Disease Modeling: Investigate metabolic reprogramming in diseases such as cancer, metabolic syndrome, and cardiovascular disease.
-
Nutritional Studies: Understand the cellular metabolism of dietary medium-chain triglycerides.
Data Presentation
The following tables provide a summary of recommended starting concentrations and incubation times for this compound labeling experiments. It is important to note that these are starting points, and optimal conditions should be determined empirically for each cell line and experimental condition.
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | Recommended Starting Concentration (µM) | Notes |
| Adherent Mammalian Cells (e.g., HEK293, HeLa, A549) | 50 - 200 | Higher concentrations may be toxic to some cell lines. A dose-response curve is recommended to determine the optimal non-toxic concentration. |
| Suspension Mammalian Cells (e.g., Jurkat, K562) | 25 - 100 | Suspension cells may have different uptake kinetics. |
| Primary Cells | 10 - 50 | Primary cells are often more sensitive to fatty acid concentrations. |
Table 2: Recommended Incubation Times for Isotopic Steady State
| Metabolic Pathway | Estimated Time to Isotopic Steady State | Notes |
| Fatty Acid β-oxidation Intermediates | 1 - 6 hours | Rapidly turned over. |
| TCA Cycle Intermediates | 6 - 24 hours | Dependent on the rate of acetyl-CoA entry and the pool sizes of the intermediates.[3] |
| Amino Acids derived from TCA Intermediates | 12 - 48 hours | Requires sufficient time for the labeled carbons to be incorporated through multiple enzymatic steps. |
| Complex Lipids | 24 - 72 hours | Synthesis of new lipids from labeled precursors is a slower process.[4] |
Experimental Protocols
This section provides a detailed methodology for a typical this compound labeling experiment.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
For suspension cells, seed cells at a density that will allow for sufficient cell numbers for metabolite extraction (e.g., 1 x 10^6 cells/mL).
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium by supplementing it with the desired concentration of this compound.
-
It is recommended to first dissolve this compound in a small amount of ethanol or DMSO before adding it to the medium to ensure proper solubilization. The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid cellular toxicity.
-
Alternatively, this compound can be complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.
-
-
Labeling:
-
Aspirate the existing medium from the cells and wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired period (refer to Table 2) in a standard cell culture incubator (37°C, 5% CO2).
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
To halt all enzymatic activity and preserve the metabolic state of the cells, it is crucial to quench metabolism rapidly.
-
For adherent cells, aspirate the labeling medium and immediately add ice-cold 80% methanol.
-
For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Aspirate the supernatant and resuspend the cell pellet in ice-cold 80% methanol.
-
-
Cell Lysis and Extraction:
-
For adherent cells, use a cell scraper to detach the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
For both adherent and suspension cells, vortex the cell suspension in methanol vigorously for 1 minute.
-
Incubate the tubes on ice or at -20°C for at least 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite pellet can be stored at -80°C until analysis.
-
Prior to mass spectrometry analysis, the dried metabolites are typically reconstituted in a solvent compatible with the chromatography method being used.
-
Protocol 3: Mass Spectrometry Analysis
-
Instrumentation:
-
Metabolite analysis is typically performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[5][6][7]
-
LC-MS is often preferred for the analysis of polar metabolites, including TCA cycle intermediates and amino acids.
-
GC-MS is well-suited for the analysis of fatty acids and other less polar metabolites, often requiring derivatization.
-
-
Data Acquisition:
-
The mass spectrometer is operated in a full scan mode to detect all ions within a specified mass range.
-
Targeted analysis can be performed using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically detect and quantify the 13C-labeled isotopologues of interest.[7]
-
-
Data Analysis:
-
The raw mass spectrometry data is processed to identify and quantify the different mass isotopologues of each metabolite.
-
The mass isotopologue distribution (MID) is the fractional abundance of each isotopologue of a particular metabolite.[3]
-
Correction for the natural abundance of 13C is necessary for accurate determination of the enrichment from the labeled tracer.[3]
-
The corrected MIDs are then used in metabolic flux analysis software to calculate the rates of metabolic pathways.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow.
References
- 1. What is the mechanism of Tricaprylin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Metabolic Flux Analysis using Tricaprilin-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprilin, a medium-chain triglyceride (MCT), is gaining significant attention in research and drug development, particularly for its potential therapeutic effects in neurological diseases like Alzheimer's.[1][2] Its rapid metabolism and ability to induce ketosis provide an alternative energy source for the brain, which is particularly relevant in conditions associated with cerebral glucose hypometabolism.[1] To quantitatively understand the in vivo metabolic fate of tricaprilin and its impact on cellular energetics, stable isotope tracers are invaluable tools. Tricaprilin-13C3, a stable isotope-labeled form of tricaprilin, allows for the precise tracing of its carbon atoms through various metabolic pathways. This enables researchers to perform in vivo metabolic flux analysis (MFA), providing a dynamic view of how tricaprilin is absorbed, metabolized, and utilized by different tissues.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic flux analysis using this compound. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing robust studies to investigate the metabolic impact of tricaprilin in preclinical models.
Principle of the Method
The core principle of in vivo metabolic flux analysis with this compound involves the administration of this labeled compound to a subject (typically a rodent model in preclinical studies) and subsequent tracking of the 13C label as it is incorporated into downstream metabolites. Tricaprilin is first hydrolyzed into glycerol and three molecules of caprylic acid (a medium-chain fatty acid). The 13C-labeled caprylic acid then undergoes β-oxidation to produce 13C-labeled acetyl-CoA. This labeled acetyl-CoA can enter the tricarboxylic acid (TCA) cycle, be used for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate), or be elongated into long-chain fatty acids.[3][4] By measuring the 13C enrichment in various metabolites in plasma and tissues over time using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates (fluxes) of these metabolic pathways can be quantified.[5][6]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the metabolic fate of orally administered 13C-labeled medium-chain triglycerides. This data provides an expected range of tracer incorporation and oxidation.
Table 1: Oxidation of Orally Administered [1-13C]Trioctanoin in Healthy Humans
| Parameter | Value | Reference |
| Tracer | [1-13C]Trioctanoin | [7] |
| Administration Route | Oral | [7] |
| Dosage | 100 mg | [7] |
| Duration of Measurement | 7.5 hours | [7] |
| Mean Oxidation Rate | 34.7% of administered dose | [7] |
Table 2: Metabolic Fate of Intravenously Infused Glyceryl tri[1,2,3,4-13C4]-octanoate in Healthy Males at Rest
| Parameter | MCT-only Diet | MCT-mix Diet (with carbohydrates and proteins) | Reference |
| Tracer | Glyceryl tri[1,2,3,4-13C4]-octanoate | Glyceryl tri[1,2,3,4-13C4]-octanoate | [3] |
| Estimated Conversion to CO2 | 42% of administered dose | 62% of administered dose | [3] |
| Incorporation into Plasma Long-Chain Fatty Acids | <1% of 13C-label | <1% of 13C-label | [3] |
Table 3: Representative 13C Enrichment in Brain Metabolites after Oral [1-13C]Glucose Administration in Humans (for comparative purposes)
| Metabolite | Maximum Percent Enrichment (%) - Occipital Lobe | Maximum Percent Enrichment (%) - Frontal Cortex | Reference |
| [4-13C]Glutamate | 24 | 24 | [3] |
| [4-13C]Glutamine | 15 | 20 | [3] |
| [3-13C]Aspartate | 41 | 37 | [3] |
Note: Data for brain metabolite enrichment specifically from this compound is limited in publicly available literature. The glucose data is provided to illustrate the expected level of enrichment in brain metabolites during a tracer study.
Experimental Protocols
This section outlines a detailed protocol for an in vivo metabolic flux analysis study in a rodent model using oral administration of this compound.
Protocol 1: In Vivo Metabolic Flux Analysis in Mice using Oral Gavage of this compound
1. Animal Handling and Acclimation:
-
House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Handle mice daily for at least three days prior to the experiment to minimize stress.
2. This compound Formulation:
-
Prepare a formulation of this compound (e.g., from a commercial supplier) in a suitable vehicle for oral gavage. A common vehicle is a mixture of MCT oil and a small amount of an emulsifier like Tween 80 to ensure stability.
-
The final concentration should be calculated to deliver a dose of approximately 2-5 g/kg body weight.
3. Experimental Procedure:
-
Fasting: Fast the mice overnight (12-16 hours) with free access to water to ensure a baseline metabolic state.
-
Baseline Blood Sample: Collect a small baseline blood sample (~20-30 µL) from the tail vein.
-
Oral Gavage: Administer the this compound formulation via oral gavage.
-
Time-Course Sampling: Collect blood samples at multiple time points post-gavage (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Tissue Collection: At the final time point, euthanize the mice via an approved method (e.g., cervical dislocation under anesthesia). Immediately dissect tissues of interest (e.g., liver, brain, skeletal muscle, heart, and adipose tissue) and flash-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.
4. Sample Processing for Metabolite Extraction:
-
Plasma: To 25 µL of plasma, add 100 µL of ice-cold methanol, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Tissues:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Homogenize the tissue in a 2:2:1 mixture of ice-cold methanol:acetonitrile:water.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
5. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
For targeted analysis of ketone bodies, TCA cycle intermediates, and amino acids, use appropriate chromatography columns and MS settings (e.g., selected reaction monitoring for triple quadrupole MS or high-resolution full scan for Orbitrap MS).
-
Quantify the 13C enrichment in each metabolite by measuring the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.).
6. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Calculate the percent enrichment of each metabolite at each time point.
-
Use metabolic modeling software (e.g., INCA, 13CFLUX2) to fit the isotopic labeling data to a metabolic network model and estimate the metabolic fluxes.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic fate of this compound.
Caption: Metabolic fate of orally administered this compound.
Experimental Workflow
The following diagram outlines the key steps in the in vivo metabolic flux analysis protocol.
Caption: Experimental workflow for in vivo metabolic flux analysis.
Conclusion
This compound is a powerful tool for elucidating the in vivo metabolic impact of tricaprilin. By employing the protocols and understanding the metabolic pathways outlined in these application notes, researchers can gain valuable quantitative insights into how this medium-chain triglyceride influences cellular and systemic metabolism. This knowledge is crucial for advancing our understanding of the therapeutic potential of tricaprilin and for the development of novel metabolic-based therapies.
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. lcms.cz [lcms.cz]
- 3. Measurement of glucose metabolism in the occipital lobe and frontal cortex after oral administration of [1-13C]glucose at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tricaprilin in Biological Matrices using a Stable Isotope Dilution GC-MS Method with Tricaprilin-13C3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricaprilin, a triglyceride derived from glycerol and three units of caprylic acid, is utilized in various applications within the pharmaceutical, food, and cosmetic industries.[1] Its role as a nutritional supplement and as a component in drug delivery systems necessitates a robust and accurate analytical method for its quantification in biological matrices.[1] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.[2] The use of a stable isotope-labeled internal standard, such as Tricaprilin-13C3, in an isotope dilution mass spectrometry (ID-MS) method provides the highest level of accuracy and precision by correcting for sample matrix effects and variations during sample preparation and analysis.[3][4][5]
This application note details a comprehensive GC-MS method for the quantitative analysis of Tricaprilin in biological samples using this compound as an internal standard.
Principle
The method is based on the principle of isotope dilution gas chromatography-mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and, if necessary, derivatization. The extract is subsequently injected into the GC-MS system.
In the gas chromatograph, Tricaprilin and this compound are separated from other sample components. The mass spectrometer then detects and quantifies the native Tricaprilin and the 13C3-labeled internal standard. Since the internal standard and the analyte are chemically identical, they exhibit the same behavior during extraction, derivatization, and chromatography. Therefore, the ratio of the analyte signal to the internal standard signal is directly proportional to the concentration of the analyte in the original sample. This approach effectively minimizes errors arising from sample loss during preparation and from injection variability.
Apparatus and Reagents
3.1. Apparatus
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar low-polarity column)[6]
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
Sample vials
3.2. Reagents and Materials
-
Tricaprilin (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)[7]
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
High-purity helium (carrier gas)
-
Derivatization agent (if required, e.g., BSTFA with 1% TMCS)
Experimental Protocols
4.1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tricaprilin and this compound in 10 mL of dichloromethane, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tricaprilin primary stock solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with dichloromethane.
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean glass tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of a hexane:dichloromethane (4:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer to an autosampler vial for GC-MS analysis.
Note: Derivatization is often not necessary for triglycerides but may be employed to improve chromatographic peak shape or thermal stability. If derivatization is performed, the dried extract can be reconstituted in a derivatizing agent like BSTFA with 1% TMCS and heated.
GC-MS Conditions
The following parameters are a starting point and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 230 °C[6] |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
| SIM Ions (Hypothetical) | |
| Tricaprilin (Analyte) | m/z [to be determined based on fragmentation, e.g., fragment ions of the native molecule] |
| This compound (IS) | m/z [corresponding fragment ions with +3 Da shift] |
Data Presentation and Analysis
6.1. Calibration Curve A calibration curve is constructed by analyzing the working standard solutions, each spiked with the internal standard. The curve is generated by plotting the ratio of the peak area of the Tricaprilin to the peak area of the this compound against the concentration of Tricaprilin.
6.2. Quantification The concentration of Tricaprilin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression equation of the calibration curve.
6.3. Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 92% - 108% |
| Precision (% RSD) | < 10% |
| Matrix Effect | Minimal due to isotope dilution |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of Tricaprilin.
Caption: Principle of the Isotope Dilution Method.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. mdpi.com [mdpi.com]
- 3. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107576746A - The method that Glycerin, mixed triester with caprylic acid capric acid in analysis essence is separated using gaschromatographic mass spectrometry - Google Patents [patents.google.com]
- 7. Method for analyzing caprylic/capric triglyceride in essence by utilizing gas chromatography-mass spectrometry separation - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Tricaprilin-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprilin, also known as glyceryl trioctanoate, is a medium-chain triglyceride (MCT) of significant interest in pharmaceutical and nutritional research. Its applications range from serving as a ketogenic agent in studies of neurological disorders like Alzheimer's disease and migraine to its use as a solvent and vehicle in drug formulations.[1] Tricaprilin-13C3, a stable isotope-labeled variant, is an invaluable tool for metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin and its metabolites with high precision. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure and Labeling
This compound is labeled with three 13C isotopes at the carbonyl carbons of the three octanoyl chains. This specific labeling pattern is crucial for quantitative NMR (qNMR) studies as it provides a distinct signal for quantification that is directly proportional to the molar concentration of the molecule.
Structure of this compound:
Quantitative Data Summary
The following tables summarize the expected chemical shifts for Tricaprilin. Note that the chemical shifts for this compound will be identical to those of unlabeled tricaprilin for all atoms except the labeled carbonyl carbons, which will exhibit a one-bond 13C-13C coupling if adjacent carbons were also labeled (not the case here) and may show a small isotope effect on adjacent carbons. The primary difference will be the ability to directly observe and quantify the 13C-labeled carbonyl signal in 13C NMR spectra.
Table 1: Predicted ¹³C NMR Chemical Shifts for Tricaprilin in CDCl₃
| Carbon Atom Assignment | Chemical Shift (ppm) |
| C1' (Carbonyl) | ~173.3 |
| C1 (Glycerol CH₂) | ~62.1 |
| C2 (Glycerol CH) | ~68.9 |
| C2' (Methylene α to C=O) | ~34.1 |
| C3' (Methylene β to C=O) | ~24.9 |
| C4', C5', C6' (Methylene) | ~29.0 - 29.2 |
| C7' (Methylene) | ~31.7 |
| C8' (Terminal Methyl) | ~14.1 |
Note: The chemical shifts are predicted and may vary slightly based on experimental conditions such as solvent, concentration, and temperature.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Tricaprilin in CDCl₃
| Proton Atom Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (Glycerol CH₂) | ~4.28 | dd | 12.0, 4.3 |
| H1' (Glycerol CH₂) | ~4.14 | dd | 12.0, 6.0 |
| H2 (Glycerol CH) | ~5.26 | m | - |
| H2' (Methylene α to C=O) | ~2.31 | t | 7.5 |
| H3' (Methylene β to C=O) | ~1.62 | p | 7.5 |
| H4', H5', H6', H7' (Methylene) | ~1.28 | m | - |
| H8' (Terminal Methyl) | ~0.88 | t | 7.0 |
Note: dd = doublet of doublets, m = multiplet, t = triplet, p = pentet. Chemical shifts and coupling constants are predicted and can vary with experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a this compound sample for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the vial until the this compound is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector, typically around 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside to remove any dust or residue.
Protocol 2: Quantitative ¹³C NMR Data Acquisition
This protocol details the acquisition of a quantitative ¹³C NMR spectrum of this compound, focusing on the labeled carbonyl carbons.
Spectrometer Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Inverse-gated decoupling (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. For carbonyl carbons, this can be long; a d1 of 30-60 seconds is recommended for accurate quantification. A chromium(III) acetylacetonate (Cr(acac)₃) relaxation agent can be added at a concentration of ~5-10 mM to shorten T₁ values and reduce the required relaxation delay.[2]
-
Pulse Angle: 90°
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0-200 ppm
-
Number of Scans (ns): Dependent on sample concentration, typically 1024 or more for good signal-to-noise.
-
Temperature: 298 K (25 °C)
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal resolution.
-
Set up the ¹³C NMR experiment with the parameters listed above.
-
Acquire the spectrum.
-
Process the data by applying an exponential multiplication with a line broadening of 1-2 Hz, followed by Fourier transformation, phasing, and baseline correction.
-
Integrate the signal of the 13C-labeled carbonyl carbon (~173.3 ppm) for quantification.
Protocol 3: ¹H NMR Data Acquisition
This protocol describes the standard acquisition of a ¹H NMR spectrum for structural confirmation and purity assessment.
Spectrometer Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Relaxation Delay (d1): 1-2 seconds
-
Pulse Angle: 30-45°
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): -2 to 12 ppm
-
Number of Scans (ns): 8-16 scans are typically sufficient.
-
Temperature: 298 K (25 °C)
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock and shim the instrument.
-
Set up the ¹H NMR experiment with the specified parameters.
-
Acquire the spectrum.
-
Process the data with Fourier transformation, phasing, and baseline correction.
Visualizations
Structure and NMR Correlation
The following diagram illustrates the structure of Tricaprilin and the correlation of its carbon and proton atoms to the expected regions in the ¹³C and ¹H NMR spectra.
Caption: Correlation of this compound structure with NMR spectral regions.
Experimental Workflow
The diagram below outlines the general workflow for the NMR analysis of this compound, from sample preparation to data analysis.
Caption: General workflow for NMR analysis of this compound.
Data Interpretation and Applications
The quantitative ¹³C NMR data of this compound is particularly useful for:
-
Metabolic Tracer Studies: By monitoring the appearance and disappearance of the ¹³C-labeled carbonyl signal in biological samples (e.g., plasma, tissue extracts), the metabolic fate of tricaprilin can be accurately traced and quantified.
-
Pharmacokinetic Analysis: The concentration of this compound in biological fluids over time can be determined to calculate key pharmacokinetic parameters such as absorption rate, half-life, and clearance.
-
Purity Assessment: The integrated intensity of the ¹³C-labeled carbonyl signal, relative to a known internal standard, can be used to determine the absolute purity of a this compound sample.
The ¹H NMR spectrum is primarily used for:
-
Structural Confirmation: The chemical shifts, multiplicities, and coupling constants of the proton signals confirm the overall structure of the tricaprilin molecule.
-
Qualitative Purity Assessment: The absence of unexpected signals indicates the absence of proton-containing impurities.
By following these protocols and utilizing the provided data, researchers can effectively employ NMR spectroscopy for the detailed analysis of this compound in a variety of scientific applications.
References
Application Notes and Protocols for Tricaprilin-¹³C₃ Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprilin-¹³C₃ is a stable isotope-labeled medium-chain triglyceride used as an internal standard in pharmacokinetic studies of tricaprilin and other medium-chain triglycerides. Accurate and precise quantification of Tricaprilin-¹³C₃ in plasma is crucial for reliable bioanalytical data. This document provides detailed application notes and protocols for the sample preparation of plasma samples for the analysis of Tricaprilin-¹³C₃ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate sample preparation technique is critical to remove proteins and other interfering substances from the plasma matrix, which can suppress the ionization of the analyte and lead to inaccurate results. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the key quantitative parameters for the three described sample preparation techniques for the analysis of lipids in plasma. It is important to note that these are general values for lipids, and specific validation for Tricaprilin-¹³C₃ is highly recommended.
| Technique | Principle | Typical Recovery | Matrix Effect | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Proteins are precipitated by adding a water-miscible organic solvent. | >80%[1][2] | High potential for ion suppression due to residual phospholipids.[3] | High | Low |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | >90%[4] | Moderate, depends on the solvent system. | Medium | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | >90%[5][6][7] | Low, provides cleaner extracts.[3] | High (with automation) | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.[1][2][8]
Materials:
-
Plasma sample containing Tricaprilin-¹³C₃
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is recommended for efficient protein removal).[8]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing Tricaprilin-¹³C₃ and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample by partitioning the analyte of interest into an organic solvent, leaving behind more polar interfering substances in the aqueous phase. The Methyl-tert-butyl ether (MTBE) method is effective for broad lipid extraction.[9]
Materials:
-
Plasma sample containing Tricaprilin-¹³C₃
-
Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol and vortex briefly.[9]
-
Add 800 µL of MTBE and vortex vigorously for 10 minutes.[9]
-
Add 200 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes.
-
Two distinct phases will be visible. Carefully collect the upper organic phase (MTBE layer), which contains the lipids including Tricaprilin-¹³C₃.
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly reproducible and can be automated for high-throughput applications.[5][6][7]
Materials:
-
Plasma sample containing Tricaprilin-¹³C₃
-
SPE cartridges (e.g., C18 or a specialized lipid extraction cartridge)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water
-
Elution solvent (e.g., a mixture of chloroform and methanol)
-
SPE manifold (vacuum or positive pressure)
-
Collection tubes
Protocol:
-
Pre-treat Plasma: Precipitate proteins from 100 µL of plasma using 300 µL of acetonitrile as described in the PPT protocol. Centrifuge and collect the supernatant.
-
Condition SPE Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load Sample: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the Tricaprilin-¹³C₃ from the cartridge with 1 mL of an appropriate elution solvent (e.g., 1:1 chloroform/methanol).[6]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for Studying Fatty Acid Oxidation Using Tricaprilin-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid oxidation (FAO) is crucial for understanding metabolic health and disease. Dysregulation of FAO is implicated in a variety of pathological conditions, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Stable isotope tracers, such as Tricaprilin-13C3, offer a safe and non-invasive method to dynamically measure the body's ability to oxidize fatty acids in vivo.[1]
Tricaprilin is a medium-chain triglyceride (MCT) composed of three caprylic acid (octanoic acid) molecules esterified to a glycerol backbone. When labeled with the stable isotope carbon-13 (¹³C) at three positions on the caprylic acid moieties (this compound), it becomes a powerful tool for tracing the metabolic fate of medium-chain fatty acids. Following oral administration, this compound is hydrolyzed, and the released ¹³C-octanoic acid is absorbed and transported to the liver for β-oxidation. The labeled carbon atoms are ultimately released as ¹³CO₂ in the breath, which can be measured to quantify the rate of fatty acid oxidation.[2][3]
This document provides detailed application notes and protocols for the use of this compound in a clinical or research setting to assess fatty acid oxidation via a breath test.
Principle of the Method
The this compound breath test is based on the principle that the rate-limiting step in the appearance of ¹³CO₂ in the breath, after ingestion of the labeled substrate with a meal, is the oxidation of the fatty acids in the liver. The overall process involves:
-
Ingestion: The subject consumes a standardized meal containing a known amount of this compound.
-
Digestion and Absorption: Pancreatic lipases hydrolyze the this compound into glycerol and ¹³C-octanoic acid. As a medium-chain fatty acid, octanoic acid is rapidly absorbed into the portal circulation and transported to the liver.
-
Metabolism: In the liver, ¹³C-octanoic acid undergoes mitochondrial β-oxidation to produce ¹³C-acetyl-CoA.
-
Oxidation: ¹³C-acetyl-CoA enters the tricarboxylic acid (TCA) cycle, where it is oxidized to ¹³CO₂.
-
Exhalation: The ¹³CO₂ enters the bicarbonate pool in the blood and is subsequently exhaled.
-
Measurement: The ratio of ¹³CO₂ to ¹²CO₂ in breath samples collected at various time points is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS). The rate of ¹³CO₂ exhalation reflects the rate of medium-chain fatty acid oxidation.
Applications
-
Drug Development: To assess the effect of new therapeutic agents on fatty acid metabolism.
-
Nutritional Research: To study the impact of different dietary interventions on fat oxidation.
-
Clinical Research: To investigate metabolic alterations in diseases such as NAFLD, obesity, and inborn errors of metabolism.
-
Personalized Medicine: To potentially tailor therapeutic or dietary strategies based on an individual's metabolic phenotype.
Data Presentation
The following tables summarize typical quantitative data obtained from ¹³C-medium-chain fatty acid breath tests in healthy individuals. These values can serve as a reference for interpreting results from studies using this compound.
Table 1: Oxidation of ¹³C-Labeled Medium-Chain Triglycerides in Healthy Individuals
| Parameter | Value | Reference |
| Estimated percentage of administered MCT converted to CO₂ (as single energy source) | 42% | [4] |
| Estimated percentage of administered MCT converted to CO₂ (in combination with carbohydrates and protein) | 62% | [4] |
Table 2: Normative Data for the ¹³C-Mixed Triglyceride Breath Test in Healthy Adults
| Age Group | 6-hour Cumulative ¹³C Recovery (% dose) | 9-hour Cumulative ¹³C Recovery (% dose) | Maximum Momentary ¹³CO₂ Excretion (% dose/h) | Time to Maximum Excretion (min) |
| Young Adults (25.0 ± 0.7 years) | 32.01 ± 1.78 | 47.59 ± 2.26 | 9.6 ± 0.5 | 295 ± 19 |
| Middle-Aged Adults (48.8 ± 2.4 years) | 31.84 ± 1.73 | 48.28 ± 2.36 | 9.4 ± 0.4 | 270 ± 15 |
| Data from a study using a 349-kcal test breakfast with 300 mg of ¹³C-MTG.[5] |
Table 3: ¹³C-Octanoate Breath Test Results in Different Clinical Populations
| Population | Percent Dose Recovery (PDR) at 15 min | Cumulative Percent Dose Recovery (cPDR) at 120 min |
| Healthy Volunteers | - | - |
| Patients with Simple Steatosis (NAFL) | - | - |
| Patients with Nonalcoholic Steatohepatitis (NASH) | Significantly lower than NAFL and healthy volunteers | Significantly lower than NAFL and healthy volunteers |
| A study demonstrated the potential of the ¹³C-Octanoate breath test to differentiate NASH from NAFL.[2] |
Experimental Protocols
Protocol 1: this compound Breath Test for Assessing Fatty Acid Oxidation
1. Subject Preparation:
-
Subjects should fast for at least 10-12 hours overnight prior to the test.
-
Water is permitted until the start of the test.
-
Subjects should avoid foods with high natural ¹³C abundance (e.g., corn, pineapple) for 24 hours before the test.
-
Strenuous physical activity should be avoided for 24 hours before and during the test.
-
A list of current medications should be recorded, as some may interfere with fat metabolism.
2. Materials:
-
This compound (dose to be determined by the study protocol, typically 100-300 mg).
-
Standardized test meal: A common test meal consists of one scrambled egg, two slices of white bread, and 5-15g of butter or margarine (approximately 250-350 kcal). The this compound should be thoroughly mixed with the egg yolk before cooking.
-
150 mL of water.
-
Breath collection bags or tubes.
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis.
3. Procedure:
-
Baseline Breath Sample: Collect two baseline breath samples from the subject before consuming the test meal.
-
Test Meal Administration: The subject should consume the standardized test meal containing this compound within 10 minutes, followed by 150 mL of water.
-
Post-Meal Breath Sampling: Collect breath samples at regular intervals. A typical sampling schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the following 2-4 hours. The total test duration is typically 4-6 hours.
-
Subject State: Subjects should remain at rest (e.g., seated) for the duration of the test. They should not eat, smoke, or sleep during the test period.
4. Sample Analysis:
-
Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ isotope ratio using IRMS or NDIRS.
-
The results are typically expressed as the delta over baseline (DOB) in permil (‰).
5. Data Calculation and Interpretation:
-
Percentage Dose Recovery (PDR): This represents the percentage of the administered ¹³C dose recovered per hour. It is calculated using the following formula: PDR (%/h) = (DOB(t) * VCO₂ * 100) / (Dose * R * MW) where:
-
DOB(t) is the delta over baseline at time t.
-
VCO₂ is the carbon dioxide production rate (can be estimated based on body surface area or measured).
-
Dose is the amount of this compound administered in mg.
-
R is the international standard for ¹³C/¹²C ratio (Pee Dee Belemnite, 0.0112372).
-
MW is the molecular weight of Tricaprilin.
-
-
Cumulative Percentage Dose Recovery (cPDR): This is the cumulative amount of ¹³C recovered over the entire test period and is calculated by summing the PDR values over time. It reflects the total amount of the substrate oxidized.
Visualizations
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathway of orally administered this compound.
Experimental Workflow for the this compound Breath Test
Caption: Experimental workflow for the this compound breath test.
Logical Relationships in Data Interpretation
Caption: Logical relationships in the interpretation of breath test data.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Normative values for the 13C-mixed triglyceride breath test in two age groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tricaprilin-13C3 in Ketogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricaprilin, a medium-chain triglyceride (MCT), is a metabolic therapeutic that acts as a ketogenic precursor. Upon oral administration, it is rapidly hydrolyzed into three molecules of octanoic acid (a C8 fatty acid) and a glycerol backbone.[1][2] Octanoic acid is then transported to the liver, where it undergoes β-oxidation to produce acetyl-CoA, the primary substrate for ketogenesis.[3][4] This process results in the formation of the ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate (AcAc), which can serve as an alternative energy source for the brain and other tissues.[5][6]
The use of a stable isotope-labeled version, Tricaprilin-13C3, offers a powerful tool for tracing the metabolic fate of the caprylic acid moieties in vivo. By labeling the first three carbons of each of the three caprylic acid chains, researchers can precisely track their conversion into ketone bodies and other metabolites, providing valuable insights into the pharmacokinetics and pharmacodynamics of Tricaprilin and the regulation of ketogenesis. This document provides detailed application notes and protocols for utilizing this compound as a tracer for studying ketogenesis.
Metabolic Pathway of this compound
The metabolic journey of this compound begins with its digestion and culminates in the production of 13C-labeled ketone bodies.
Metabolic fate of this compound to labeled ketone bodies.
Applications of this compound Tracer Studies
-
Pharmacokinetics and Bioavailability: Quantify the rate of appearance and clearance of 13C-labeled octanoic acid and ketone bodies in plasma.
-
Ketogenesis Rate: Determine the rate of hepatic ketone body production from Tricaprilin.
-
Metabolic Switching: Investigate the contribution of Tricaprilin-derived ketones to whole-body energy expenditure under different physiological conditions (e.g., fasting, exercise, specific diets).
-
Drug Development: Evaluate the efficacy of novel formulations of Tricaprilin in enhancing ketogenic potential.
-
Disease Modeling: Study perturbations in ketogenesis in the context of metabolic disorders such as Alzheimer's disease, epilepsy, and non-alcoholic fatty liver disease (NAFLD).[5][7]
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound. Specific parameters may need to be optimized based on the animal model and research question.
In Vivo Administration and Sample Collection Workflow
General workflow for an in vivo this compound tracer study.
Protocol 1: Pharmacokinetic Analysis of 13C-Labeled Metabolites
Objective: To determine the time course of appearance and clearance of 13C3-octanoic acid, 13C4-BHB, and 13C4-AcAc in plasma.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., C57BL/6 mice, fasted overnight)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Internal standards for mass spectrometry (e.g., d8-octanoic acid, d4-BHB)
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile)
Procedure:
-
Preparation of Dosing Solution: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 1-2 g/kg body weight).
-
Animal Dosing: Administer the this compound solution to fasted animals via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) from the tail vein or other appropriate site at baseline (t=0) and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Metabolite Extraction:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing internal standards.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites for the presence and abundance of 13C-labeled isotopologues of octanoic acid, BHB, and AcAc. For GC-MS, derivatization of the analytes is required.[8]
Protocol 2: Quantification of Hepatic Ketogenesis
Objective: To measure the rate of appearance (Ra) of ketone bodies derived from this compound.
Materials:
-
Same as Protocol 1
-
Surgical supplies for catheter placement (for infusion studies)
Procedure:
This protocol can be adapted for either a bolus administration (as in Protocol 1) or a primed-continuous infusion of this compound. The infusion method allows for the calculation of steady-state kinetics.
-
Surgical Preparation (for infusion): Place catheters in the carotid artery (for sampling) and jugular vein (for infusion) of anesthetized animals. Allow for a recovery period.
-
Tracer Administration:
-
Bolus: Follow the procedure in Protocol 1.
-
Infusion: Administer a priming bolus of this compound followed by a continuous infusion at a constant rate.
-
-
Blood Sampling: Collect blood samples at regular intervals until isotopic steady-state is achieved (for infusion) or over a time course (for bolus).
-
Sample Processing and Analysis: Follow steps 4-6 from Protocol 1.
-
Kinetic Modeling: Calculate the rate of appearance (Ra) of ketone bodies using appropriate metabolic models (e.g., Steele's non-steady-state equations for bolus administration or steady-state equations for infusion). The enrichment of 13C in the ketone body pool is a key parameter in these calculations.
Data Presentation
Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Illustrative Pharmacokinetic Parameters of 13C-Labeled Metabolites in Plasma Following a Bolus Dose of this compound
| Metabolite | Tmax (min) | Cmax (µM) | AUC (0-240 min) (µM*min) |
| 13C3-Octanoic Acid | 30 | 150 ± 25 | 18000 ± 3500 |
| 13C4-β-hydroxybutyrate | 90 | 500 ± 75 | 75000 ± 12000 |
| 13C4-Acetoacetate | 90 | 150 ± 30 | 22000 ± 4500 |
Data are presented as mean ± SD and are hypothetical.
Table 2: Illustrative Ketone Body Kinetics at Isotopic Steady-State During Continuous Infusion of this compound
| Parameter | Value | Units |
| Infusion Rate of 13C3-Octanoic Acid | 50 | µmol/kg/min |
| Plasma 13C4-BHB Enrichment | 25 | % |
| Rate of Appearance (Ra) of BHB | 200 | µmol/kg/min |
| Rate of Clearance (Rc) of BHB | 200 | µmol/kg/min |
Data are hypothetical and will vary based on experimental conditions.
Conclusion
This compound is a valuable research tool for elucidating the metabolic fate of Tricaprilin and for quantifying its contribution to ketogenesis. The protocols and application notes provided here offer a framework for designing and conducting robust tracer studies. Such investigations are crucial for advancing our understanding of ketone body metabolism in health and disease and for the development of novel ketogenic therapies.
References
- 1. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The regulation of ketogenesis from octanoic acid. The role of the tricarboxylic acid cycle and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketogenesis - Wikipedia [en.wikipedia.org]
- 5. cerecin.com [cerecin.com]
- 6. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Tricaprilin-13C3 in LC-MS
Welcome to the technical support center for the application of Tricaprilin-13C3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and to offer troubleshooting support for quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in LC-MS?
A1: this compound is a stable isotope-labeled (SIL) internal standard.[1] Specifically, it is a molecule of Tricaprilin (a medium-chain triglyceride) where three carbon atoms have been replaced with the heavier 13C isotope. Its primary application in LC-MS is for the accurate quantification of Tricaprilin and other medium-chain triglycerides (MCTs) and their corresponding fatty acids in complex biological matrices such as plasma, serum, and tissue homogenates. By mimicking the chemical and physical properties of the analyte, it helps to compensate for variations in sample preparation and matrix effects.[1]
Q2: How does this compound help in overcoming matrix effects?
A2: Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS analysis, caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[1] this compound, being structurally and chemically almost identical to the unlabeled analyte (Tricaprilin), co-elutes and experiences similar matrix effects.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification.
Q3: For which types of analytes and matrices is this compound most suitable?
A3: this compound is ideally suited for the quantitative analysis of:
-
Analytes: Tricaprilin, other medium-chain triglycerides (e.g., tricaprin, trilaurin), and medium-chain fatty acids (e.g., caprylic acid, capric acid).
-
Matrices: Complex biological fluids and tissues where lipids and other endogenous components are abundant, such as human or animal plasma, serum, cerebrospinal fluid (CSF), and tissue extracts.
Q4: What are the key considerations when preparing a stock solution of this compound?
A4: this compound is a lipid and should be handled accordingly. It is soluble in organic solvents like methanol, ethanol, and acetonitrile. For long-term storage, it is recommended to store the pure compound at -20°C. Once dissolved in a solvent, it can be stored at -80°C for up to six months or at -20°C for one month to maintain its stability. Always refer to the certificate of analysis for specific storage and handling instructions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in LC-MS workflows.
Issue 1: Poor Peak Shape or Splitting for both Analyte and this compound
-
Possible Cause: Column overload, contamination, or degradation.
-
Troubleshooting Steps:
-
Reduce Injection Volume: High concentrations of lipids can lead to poor peak shape. Try reducing the injection volume.
-
Dilute the Sample: If the analyte concentration is high, diluting the sample can improve peak shape.
-
Column Wash: Implement a robust column wash protocol between injections to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the peak shape does not improve, the column may be degraded and require replacement.
-
Issue 2: High Variability in Analyte/Internal Standard Ratio Across Replicates
-
Possible Cause: Inconsistent sample preparation, matrix effects not being fully compensated, or instrument instability.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and accurate addition of this compound to all samples at the earliest stage of the sample preparation process.
-
Optimize Chromatography: Ensure that the analyte and this compound are fully co-eluting. A slight shift in retention time can lead to differential matrix effects.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. If the matrix effect is severe, further sample cleanup may be necessary.
-
Instrument Check: Verify the stability of the LC flow rate and the MS spray.
-
Issue 3: Low or No Signal for this compound
-
Possible Cause: Incorrect concentration of the internal standard, degradation of the stock solution, or issues with the MS method.
-
Troubleshooting Steps:
-
Verify IS Concentration: Double-check the calculations for the spiking solution concentration.
-
Prepare Fresh IS Solution: The internal standard stock solution may have degraded. Prepare a fresh working solution from the original stock.
-
MS Parameter Optimization: Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor and product ion transitions and collision energy.
-
Check for Adduct Formation: Tricaprilin can form different adducts (e.g., [M+NH4]+, [M+Na]+). Ensure you are monitoring the most abundant and stable adduct for both the analyte and the internal standard.
-
Quantitative Data Summary
The following tables summarize hypothetical performance data for an LC-MS/MS method for the quantification of Tricaprilin in human plasma using this compound as an internal standard. This data illustrates the effectiveness of the internal standard in mitigating matrix effects.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| LLOQ | 1 ng/mL | S/N > 10 |
| Accuracy (at LLOQ) | 95% - 105% | 80% - 120% |
| Precision (at LLOQ) | < 15% | ≤ 20% |
| Accuracy (Low, Mid, High QC) | 98% - 102% | 85% - 115% |
| Precision (Low, Mid, High QC) | < 10% | ≤ 15% |
Table 2: Matrix Effect Assessment
| Sample Type | Analyte Peak Area (without IS) | Analyte/IS Peak Area Ratio | Matrix Effect (%) |
| Neat Solution (n=6) | 1,250,000 | 1.05 | N/A |
| Plasma Lot 1 (Post-Spike) | 875,000 | 1.03 | -30% |
| Plasma Lot 2 (Post-Spike) | 950,000 | 1.06 | -24% |
| Plasma Lot 3 (Post-Spike) | 750,000 | 1.04 | -40% |
This table demonstrates that while the absolute analyte signal is suppressed by the plasma matrix, the use of this compound (IS) provides a consistent analyte/IS ratio, effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation for Tricaprilin Quantification in Plasma
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound working solution (1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 50% B
-
6.1-8 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tricaprilin: [M+NH4]+ → [M+NH4-C8H16O2]+
-
This compound: [M+3+NH4]+ → [M+3+NH4-C8H16O2]+
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
Visualizations
Caption: Experimental workflow for the quantification of Tricaprilin in plasma.
References
Technical Support Center: Tricaprilin-13C3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Tricaprilin-13C3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for my this compound standard. What are the initial troubleshooting steps?
A1: When encountering a weak or absent signal for this compound, a systematic approach to troubleshooting is recommended. Begin by verifying the integrity and concentration of your standard solution. Ensure that the mass spectrometer is properly tuned and calibrated. It is also crucial to confirm that the correct precursor and product ion m/z values for this compound are accurately entered in your acquisition method.
Q2: What are the expected precursor ions for this compound in ESI-MS?
A2: In positive-ion mode Electrospray Ionization (ESI), this compound is expected to form adducts. The most common adducts are with ammonium ([M+NH4]+) and sodium ([M+Na]+). The choice of mobile phase additives can influence the predominant adduct form. For quantitative analysis, consistent formation of a single adduct is desirable to maximize signal intensity.
Q3: Can the mobile phase composition affect the signal intensity of this compound?
A3: Yes, the mobile phase is critical for efficient ionization. For reverse-phase chromatography of triglycerides like Tricaprilin, a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is common. The addition of a small amount of an ammonium salt, such as ammonium formate or ammonium acetate (typically 5-10 mM), can promote the formation of the ammonium adduct ([M+NH4]+), which often provides a stable and intense signal for triglycerides.
Q4: What are some common sample preparation techniques for analyzing this compound in biological matrices?
A4: Effective sample preparation is key to removing matrix components that can suppress the ionization of this compound. Common techniques for lipid analysis from biological samples like plasma or serum include:
-
Protein Precipitation (PPT): This involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from the aqueous sample matrix into an immiscible organic solvent. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by using a sorbent to retain either the analyte of interest or the interfering matrix components.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Background Noise
This is one of the most common challenges in mass spectrometry. The following guide provides a structured approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Quantitative Data Summary: Ion Source Parameter Optimization
Optimizing the ion source parameters is crucial for maximizing the signal of this compound. Below is a table summarizing typical starting parameters and an example of optimized values for an Electrospray Ionization (ESI) source.
| Parameter | Typical Starting Value | Optimized Value | Impact on Signal |
| Capillary Voltage (kV) | 3.5 | 4.2 | Increases ionization efficiency |
| Cone Voltage (V) | 40 | 60 | Reduces adduct fragmentation |
| Source Temperature (°C) | 120 | 150 | Enhances desolvation |
| Desolvation Temperature (°C) | 350 | 450 | Improves solvent evaporation |
| Cone Gas Flow (L/hr) | 50 | 100 | Focuses ions into the mass analyzer |
| Desolvation Gas Flow (L/hr) | 600 | 800 | Aids in desolvation |
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Poor chromatography can lead to unreliable quantification. This guide addresses common causes of suboptimal peak shape.
Logical Relationships in Poor Chromatography
Caption: Causes of poor chromatographic peak shape.
Experimental Protocols
Protocol 1: Preparation of this compound Standard and Plasma Sample Extraction
This protocol details the steps for preparing a this compound working standard and extracting it from a plasma matrix using protein precipitation.
Experimental Workflow for Sample Preparation
Caption: Workflow for sample preparation and extraction.
Detailed Steps:
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a 1 µg/mL working standard solution.
-
-
Plasma Sample Extraction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma with an appropriate internal standard (e.g., a deuterated analog of Tricaprilin).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 10 mM Ammonium Formate in 90:10 Acetonitrile:Isopropanol |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
The following table provides hypothetical but representative MRM transitions for this compound, assuming the formation of an ammonium adduct. The exact m/z values should be confirmed by infusing a standard solution.
| Analyte | Precursor Ion [M+NH4]+ | Product Ion | Collision Energy (eV) |
| This compound | 475.4 | 332.3 | 25 |
| This compound | 475.4 | 146.1 | 35 |
Disclaimer: The quantitative data and specific experimental parameters provided are for illustrative purposes and should be optimized for your specific instrumentation and experimental conditions.
Technical Support Center: Isotopic Impurity Correction for Tricaprilin-13C3 Standards
Welcome to the technical support center for the accurate use of Tricaprilin-13C3 standards in mass spectrometry-based quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with isotopic impurity and to provide clear guidance on correcting for these impurities to ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in a this compound standard?
A1: this compound is a stable isotope-labeled internal standard where three of the 27 carbon atoms in the tricaprilin molecule are replaced with the heavy isotope, carbon-13 (¹³C).[1] However, the synthesis of these standards is never 100% complete. This results in the presence of other isotopologues, which are molecules of tricaprilin with a different number of ¹³C atoms than the intended three. The most common impurity is the unlabeled (M+0) tricaprilin, but other variations can also exist. This mixture of isotopologues is referred to as isotopic impurity.
Q2: Why is it crucial to correct for isotopic impurity?
A2: In isotope dilution mass spectrometry, the ¹³C-labeled internal standard is added to a sample to accurately quantify the corresponding unlabeled analyte. The calculation of the analyte concentration relies on the precise ratio of the analyte's signal to the internal standard's signal. If the internal standard is not isotopically pure, the signal from its impurities can interfere with the signal of the analyte, leading to an underestimation of the analyte's true concentration.[2] Correcting for these impurities is essential for accurate and reliable quantitative results.[3]
Q3: What contributes to the isotopic distribution I see in my mass spectrometer?
A3: The observed isotopic distribution of your this compound standard is a combination of two main factors:
-
Isotopic Impurity of the Standard: As mentioned, this is due to the incomplete incorporation of ¹³C atoms during synthesis.
-
Natural Isotopic Abundance: All elements in the tricaprilin molecule (carbon, hydrogen, and oxygen) have naturally occurring heavy isotopes. For example, approximately 1.1% of all carbon in nature is ¹³C.[4] These naturally abundant heavy isotopes contribute to the M+1, M+2, etc., peaks in the mass spectrum of all isotopologues present.[5]
Q4: What information do I need to perform the correction?
A4: To perform an accurate isotopic impurity correction, you will need the following:
-
Molecular Formulas: The exact molecular formula of both the unlabeled tricaprilin (C₂₇H₅₀O₆) and the labeled this compound (C₂₄¹³C₃H₅₀O₆).[6][7]
-
Isotopic Purity of the Standard: This information is typically provided in the Certificate of Analysis (CoA) from the manufacturer. For example, a common specification is ≥98% isotopic purity.[7]
-
High-Resolution Mass Spectra: You will need high-resolution mass spectra of both a pure (neat) solution of the this compound standard and your analytical samples containing the standard.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Underestimation of analyte concentration | Isotopic impurity of the this compound standard is not being corrected for, leading to an artificially high internal standard signal at the analyte's m/z. | Implement a correction method as described in the experimental protocols below. Ensure you are using the correct isotopic purity value from the Certificate of Analysis. |
| Inaccurate correction results | Incorrect molecular formulas are being used for the calculations. | Verify the molecular formulas for unlabeled tricaprilin (C₂₇H₅₀O₆) and this compound (C₂₄¹³C₃H₅₀O₆).[6][7] |
| The assumed isotopic purity does not match the actual purity of the standard lot. | Always refer to the Certificate of Analysis for the specific lot of this compound you are using. | |
| Poor mass resolution is leading to overlapping isotopic peaks. | Optimize your mass spectrometer settings to achieve baseline resolution of the isotopic peaks of interest. | |
| Difficulty in determining the true isotopic distribution of the standard | Matrix effects in the analytical sample are altering the ionization efficiency of the different isotopologues. | Analyze a neat solution of the this compound standard in a clean solvent to determine its intrinsic isotopic distribution without matrix interference. |
Experimental Protocols
Protocol 1: Characterization of the this compound Standard's Isotopic Distribution
Objective: To determine the actual isotopic distribution of the this compound standard, accounting for both isotopic impurity and natural abundance.
Methodology:
-
Prepare a Neat Standard Solution: Dissolve the this compound standard in a high-purity solvent (e.g., methanol/chloroform) to a suitable concentration for your mass spectrometer.
-
Acquire High-Resolution Mass Spectra: Infuse the neat standard solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire full-scan, high-resolution mass spectra in the expected m/z range for this compound.
-
Identify Isotopologue Peaks: In the resulting spectrum, identify the peaks corresponding to the different isotopologues of tricaprilin. The most abundant peak should be the M+3 isotopologue (all three intended carbons are ¹³C). You will also observe peaks for M+0 (unlabeled), M+1, M+2, and potentially M+4, M+5, etc.
-
Measure Peak Intensities: Integrate the peak areas for each identified isotopologue.
-
Calculate Relative Abundances: Normalize the peak areas to the total peak area of all tricaprilin isotopologues to determine the relative abundance of each.
Protocol 2: Correction of Analyte Signal for Isotopic Impurity Contribution
Objective: To correct the measured signal of the unlabeled tricaprilin analyte for the contribution from the M+0 impurity in the this compound internal standard.
Methodology:
-
Analyze Analytical Samples: Spike your samples with a known concentration of the this compound internal standard and analyze them using your established LC-MS/MS method.
-
Measure Signal Intensities: In your analytical samples, measure the peak area (or height) of the unlabeled tricaprilin (analyte) and the this compound (internal standard).
-
Calculate the Correction Factor: Using the relative abundances determined in Protocol 1, calculate the contribution of the M+0 impurity from the internal standard to the analyte signal.
-
Corrected Analyte Signal = Measured Analyte Signal - (Measured Internal Standard Signal * (Relative Abundance of M+0 in Standard / Relative Abundance of M+3 in Standard))
-
-
Calculate Analyte Concentration: Use the corrected analyte signal and the internal standard signal to calculate the concentration of the analyte in your sample.
Quantitative Data Summary
The following table provides the theoretical masses of the monoisotopic peaks for the primary isotopologues of tricaprilin.
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) |
| Unlabeled Tricaprilin (M+0) | C₂₇H₅₀O₆ | 470.3607 |
| Tricaprilin-13C1 | C₂₆¹³CH₅₀O₆ | 471.3641 |
| Tricaprilin-13C2 | C₂₅¹³C₂H₅₀O₆ | 472.3674 |
| This compound (M+3) | C₂₄¹³C₃H₅₀O₆ | 473.3708 |
Visualizations
Caption: Experimental workflow for correcting isotopic impurity in this compound standards.
Caption: Relationship between true signals, impurities, and natural abundance in the observed mass spectrum.
References
- 1. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
Minimizing ion suppression when analyzing Tricaprilin-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Tricaprilin-13C3 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] In biological samples, common causes of ion suppression include phospholipids, salts, and proteins.[4][5] Given that this compound is a lipid, co-eluting endogenous lipids from the biological matrix are a primary concern for causing ion suppression.[6][7]
Q2: I am observing a low and inconsistent signal for this compound. How can I determine if ion suppression is the cause?
A widely used method to diagnose ion suppression is the post-column infusion experiment .[4] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix sample (e.g., plasma extract without the analyte).[4] A significant drop in the baseline signal of this compound at certain retention times indicates the elution of interfering matrix components that are causing ion suppression.[4]
Another approach is to compare the response of this compound in a pure solvent with its response in a spiked blank matrix sample. A lower signal in the matrix sample suggests the presence of ion suppression.[1]
Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
Effective sample preparation is critical for removing interfering matrix components before LC-MS analysis.[2][4] For a non-polar analyte like this compound, the following techniques are highly effective:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression by selectively isolating the analyte from matrix components like phospholipids.[2][4][8][9]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by selecting appropriate organic solvents to selectively extract this compound, a triglyceride, while leaving more polar interfering substances in the aqueous phase.[2][8]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing phospholipids and other matrix components that cause ion suppression.[8][9] It is often insufficient for sensitive bioanalysis without additional cleanup steps.
Q4: Can I mitigate ion suppression by modifying my LC method?
Yes, optimizing the chromatographic separation can effectively separate this compound from interfering matrix components.[1][4] Key strategies include:
-
Gradient Optimization: Adjusting the mobile phase gradient can alter the retention times of both this compound and interfering compounds, potentially achieving baseline separation.[4]
-
Column Selection: Using a column with a different stationary phase chemistry can provide alternative selectivity and improve separation from matrix components. For triglycerides, C8 or C18 reversed-phase columns are commonly used.[10]
-
Flow Rate Reduction: Lowering the flow rate, particularly to the nano-flow range, can enhance desolvation efficiency and reduce the impact of non-volatile matrix components.[1][11]
-
Use of a Divert Valve: A divert valve can be programmed to direct the column effluent to waste during the elution of highly interfering components (e.g., salts at the beginning of the run), preventing them from entering the mass spectrometer.[8]
Q5: How does the choice of ionization source affect ion suppression for this compound analysis?
The choice of ionization source can have a significant impact on the extent of ion suppression.
-
Electrospray Ionization (ESI): ESI is highly susceptible to ion suppression because co-eluting compounds can compete with the analyte for charge at the droplet surface or affect the efficiency of droplet evaporation.[11][12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to ion suppression than ESI.[1][11] Since ionization occurs in the gas phase in APCI, it is less affected by the properties of the liquid droplets. For non-polar molecules like triglycerides, APCI can be a good alternative to minimize ion suppression.[10]
Q6: Can using an internal standard help compensate for ion suppression?
Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for, but not eliminate, ion suppression.[2] A SIL-IS, such as a commercially available Tricaprilin with a different isotopic label (e.g., ¹³C₆), will co-elute with the analyte and experience similar degrees of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to ion suppression during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Low signal intensity for this compound | Ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to confirm ion suppression zones. 2. Improve sample preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other interferences.[2][8][9] 3. Optimize chromatography: Adjust the LC gradient to separate this compound from the suppression zones.[4] |
| Poor reproducibility of results (high %CV) | Variable ion suppression between samples due to differences in matrix composition. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS): This will help to normalize for variations in ion suppression between samples.[2] 2. Enhance sample cleanup: A more robust and consistent sample preparation method like SPE will minimize variability in the final extract.[4] 3. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8][13] |
| Non-linear calibration curve | Ion suppression is concentration-dependent; the effect may be more pronounced at higher concentrations of co-eluting matrix components. | 1. Matrix-matched calibrants: Prepare calibration standards in the same blank matrix as the samples to ensure that the calibrants and samples experience similar matrix effects.[2] 2. Improve chromatographic separation: Ensure this compound is fully resolved from major matrix interferences. |
| Gradual decrease in signal over an analytical run | Accumulation of matrix components on the analytical column or in the ion source. | 1. Implement a column wash step: After the elution of this compound, include a high-organic wash step in the gradient to clean the column.[13] 2. Use a guard column: A guard column will trap strongly retained matrix components and protect the analytical column. 3. Regularly clean the ion source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source to remove accumulated non-volatile residues. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
Tee union.
-
LC-MS system.
-
Prepared blank matrix sample (e.g., plasma extract prepared using the standard sample preparation protocol but without the analyte).
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.[4]
-
Infuse this solution directly into the mass spectrometer's ESI or APCI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump connected via a tee union between the LC column outlet and the MS inlet.[4]
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Once a stable baseline signal for this compound is observed, inject the prepared blank matrix sample onto the LC column and begin the chromatographic run.[4]
-
Monitor the this compound signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression.[4]
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To remove proteins, phospholipids, and other polar interferences from plasma samples prior to LC-MS analysis of this compound.
Materials:
-
Reversed-phase SPE cartridges (e.g., C8 or C18).
-
Plasma sample containing this compound.
-
Methanol (or other suitable organic solvent).
-
Water.
-
Elution solvent (e.g., a mixture of organic solvent and a modifier).
-
Nitrogen evaporator.
-
Reconstitution solvent (mobile phase).
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences like salts and some proteins, while retaining the non-polar this compound.[4]
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.[4]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
Addressing poor peak shape in Tricaprilin-13C3 chromatography
Welcome to the technical support center for the chromatographic analysis of Tricaprilin-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common issues and optimize your chromatographic separations.
Troubleshooting Guide: Addressing Poor Peak Shape
Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, broadening, or splitting. Below is a systematic guide to diagnosing and resolving these common issues.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common problem that can affect accuracy and resolution.
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing.
-
Solution: Ensure the use of a high-quality, end-capped C18 column. For reversed-phase chromatography, adding a small amount of an acidic modifier like formic acid to the mobile phase can help to minimize interactions with residual silanols on the silica support.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Packing Bed Deformation: A void at the column inlet or channels in the packing bed can distort peak shape.
-
Solution: Try reversing and washing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using guard columns and in-line filters can help prevent this.
-
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can significantly impact quantification.
Possible Causes and Solutions:
-
Sample Overload: This is the most frequent cause of peak fronting.
-
Solution: Dilute the sample or decrease the injection volume. A 1-to-10 dilution can often resolve the issue.
-
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved. The injection solvent should be weaker than or match the initial mobile phase composition. For reversed-phase HPLC of triglycerides, avoid using non-polar solvents like hexane as the injection solvent as this can cause peak distortion.[1] Dichloromethane or the mobile phase modifier (e.g., acetone) are better choices.[2][3]
-
-
Low Column Temperature (in GC): In gas chromatography, a temperature that is too low can sometimes cause fronting.
-
Solution: Increase the column temperature.
-
Issue 3: Broad Peaks
Broad peaks can lead to poor resolution and reduced sensitivity.
Possible Causes and Solutions:
-
Column Deterioration: Over time, columns can lose efficiency.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
-
Large Injection Volume: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause band broadening.[4][5][6][7]
-
Solution: Reduce the injection volume or use an injection solvent that is weaker than the mobile phase.
-
-
High Flow Rate: A flow rate that is too high may not allow for proper partitioning of the analyte.
-
Solution: Optimize the flow rate. A lower flow rate generally improves resolution but increases analysis time.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
Issue 4: Split Peaks
Split peaks suggest a problem with the sample introduction or the column inlet.
Possible Causes and Solutions:
-
Partially Blocked Frit: Debris can clog the inlet frit of the column, distorting the sample band.
-
Solution: Replace the inlet frit or the column.
-
-
Injection Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause the sample to spread unevenly at the head of the column.
-
Solution: Prepare the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void: A void in the packing material at the column inlet can cause the sample to travel through two different paths.
-
Solution: Replace the column.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: A logical workflow for diagnosing and resolving common peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for reversed-phase HPLC analysis of this compound?
A1: A good starting point for method development is to use a C18 column. For the mobile phase, a gradient elution with acetonitrile and a modifier like acetone or a mixture of methanol and ethanol is commonly employed for triglycerides.[1][8] An example from an application note for a mixture including Tricaprylin uses a gradient of methanol and ethanol with an ammonium formate buffer.[8]
Q2: How does temperature affect the chromatography of this compound?
A2: Increasing the column temperature in HPLC generally leads to shorter retention times. However, it may also decrease the selectivity between different triglycerides. Temperature control is crucial for reproducible results.[2] For complex mixtures, a temperature gradient can sometimes improve separation.
Q3: What is the best injection solvent for this compound?
A3: The ideal injection solvent should be the same as the initial mobile phase or a solvent that is weaker (less eluotropic). For reversed-phase analysis of triglycerides, using a non-polar solvent like hexane should be avoided as it can cause peak broadening or splitting.[1] Dichloromethane has been used successfully, as has the modifier component of the mobile phase (e.g., acetone).[2][3]
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: Yes, GC is a suitable technique for analyzing triglycerides like Tricaprilin. The choice of the stationary phase is critical; low-polarity phases separate triglycerides primarily by their carbon number, while more polar phases can provide separation based on both chain length and degree of unsaturation.
Q5: My baseline is drifting, especially during a gradient run. What could be the cause?
A5: Baseline drift in gradient elution is often caused by impurities in the mobile phase solvents or differences in the UV absorbance of the solvents at the detection wavelength. Ensure you are using high-purity (HPLC-grade) solvents and that your detector's reference wavelength is set appropriately if applicable. In GC, a rising baseline can be due to column bleed at high temperatures.
Experimental Protocols & Data
Protocol 1: General Purpose Reversed-Phase HPLC Method for Tricaprilin
This protocol is a starting point for the analysis of this compound based on a method for a mixture of triglycerides.[8]
-
Column: C18 (e.g., Lipak, 3.2 x 100 mm, 5 µm).[8]
-
Mobile Phase A: Methanol
-
Mobile Phase B: Ethanol
-
Buffer: 10 mM Ammonium Formate with 0.05% Formic Acid in the mobile phase.[8]
-
Gradient:
-
Start with a higher proportion of Methanol/Ethanol (e.g., 60/40) and ramp to a lower proportion (e.g., 10/90) over 10 minutes.[8]
-
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 30 °C (start optimization here).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition or a suitable solvent like dichloromethane.
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).
Data Presentation: Typical HPLC Parameters for Triglyceride Analysis
The following table summarizes common parameters used in the reversed-phase HPLC of triglycerides, providing a range for optimization.
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Notes |
| Stationary Phase | C18 (ODS), 5 µm | C8, C30, smaller particle sizes (e.g., 3 µm) | C18 is the most common and effective for triglycerides.[1] Smaller particles can increase efficiency. |
| Column Dimensions | 250 x 4.6 mm | 100-150 mm length, 2.1-3.2 mm ID | Shorter columns with smaller IDs can save time and solvent. |
| Mobile Phase | Acetonitrile/Acetone | Methanol, Ethanol, Propanenitrile | Acetonitrile is a common primary solvent, with acetone as a modifier to improve solubility and selectivity.[1] |
| Elution Mode | Gradient | Isocratic (for simple mixtures) | Gradient elution is necessary for complex mixtures of triglycerides with varying chain lengths. |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Lower flow rates can improve resolution. |
| Temperature | 30 °C | 20 - 40 °C | Affects retention time and selectivity; must be controlled for reproducibility.[2] |
| Injection Solvent | Initial Mobile Phase | Dichloromethane, Acetone | Crucial for good peak shape. Avoid non-polar solvents like hexane in RP-HPLC.[1] |
Logical Relationships in Chromatography Optimization
The interplay between different chromatographic parameters is key to achieving optimal separation. The diagram below illustrates these relationships.
Caption: Key parameters influencing chromatographic resolution and their relationships.
References
- 1. aocs.org [aocs.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
How to resolve co-eluting interferences with Tricaprilin-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting interferences during the analysis of Tricaprilin-13C3.
Frequently Asked Questions (FAQs)
Q1: What is co-eluting interference and why is it a problem in this compound analysis?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram. This is a significant issue because it can lead to inaccurate quantification, misidentification of the analyte, and poor signal-to-noise ratios. When an interfering compound co-elutes with Tricaprilin or its 13C3-labeled internal standard, it can cause ion suppression or enhancement in the mass spectrometer, leading to unreliable and skewed quantitative results.
Q2: How can I identify a co-eluting interference?
A2: Identifying co-elution requires careful data inspection. Key indicators include:
-
Asymmetrical Peak Shapes: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" on the peak is a strong indicator of a hidden overlapping peak.
-
Peak Tailing or Fronting: While these can have other causes, they may also suggest an underlying interference.
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Inconsistent Ratios: In an assay using a stable isotope-labeled internal standard (SIL-IS) like this compound, the ratio of the analyte to the internal standard should be consistent across different dilutions and sample lots. An inconsistent ratio can point to an interference affecting either the analyte or the IS.
-
Mass Spectrometry Data: By examining the mass spectra across the width of a single chromatographic peak, you can check for peak purity. If the mass spectra change from the beginning to the end of the peak, it indicates that more than one compound is present.
Q3: What are the common sources of co-eluting interferences for Tricaprilin?
A3: Interferences in triglyceride analysis are often endogenous compounds from the biological matrix (e.g., plasma, serum). Common sources include:
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Other Endogenous Lipids: Biological samples contain a vast number of lipids. Structurally similar triglycerides (containing different fatty acids but having similar chromatographic properties) or other lipid classes like phospholipids and diglycerides can co-elute.
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Isobaric Compounds: These are molecules that have the same nominal mass as your analyte but a different elemental composition. High-resolution mass spectrometry is often required to distinguish them.
-
Matrix Components: Components from the sample matrix, such as salts or proteins that were not fully removed during sample preparation, can interfere with the analysis.
-
System Contamination: Contaminants from previous analyses, mobile phase impurities, or vial caps can introduce interfering peaks.
Q4: My this compound peak is not symmetrical. What are the first troubleshooting steps?
A4: Poor peak shape can be caused by chromatographic issues or contamination.
-
Check for Contamination: Ensure the mobile phase is freshly prepared with high-purity solvents and that the LC system, particularly the injector and column, is clean.
-
Evaluate the Column: The column may be overloaded or degraded. Try injecting a smaller sample volume. If the problem persists, the column may need to be flushed, regenerated, or replaced.
-
Optimize Mobile Phase: Ensure the mobile phase is appropriate for the analyte and column. The pH and solvent composition can significantly impact peak shape.
Troubleshooting Guides
Systematic Troubleshooting Workflow for Co-elution
The following workflow provides a step-by-step process for identifying and resolving co-eluting interferences.
Caption: A logical workflow for troubleshooting co-eluting interferences.
Experimental Protocols
Protocol 1: Baseline Sample Preparation (Protein Precipitation)
This protocol is a common starting point for extracting triglycerides from plasma or serum.
-
Aliquoting: Aliquot 50 µL of the study sample, quality control standard, or calibration standard into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to each tube.
-
Precipitation: Add 200 µL of cold isopropanol to each tube.
-
Vortexing: Vortex the tubes vigorously for 3 minutes at high speed to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Dilution: Add 100 µL of deionized water to each well/vial.
-
Sealing and Mixing: Seal the plate or cap the vials and vortex for 2 minutes before placing in the autosampler for injection.
Protocol 2: Baseline UPLC-MS/MS Method
This method provides a starting point for the analysis of Tricaprilin. Optimization will likely be required.
-
LC System: UPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 - 1.0 min: 30% B
-
1.0 - 8.0 min: Ramp to 100% B
-
8.0 - 10.0 min: Hold at 100% B
-
10.1 - 12.0 min: Return to 30% B (re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 600 °C
Data Presentation
Table 1: Common Interference Classes & Mitigation Strategies
| Interference Class | Common Source | Primary Mitigation Strategy | Secondary Mitigation Strategy |
| Endogenous Triglycerides | Other triglycerides in the biological matrix with similar retention properties. | Optimize chromatographic gradient (make it shallower) to improve separation. | Change column stationary phase to alter selectivity. |
| Phospholipids | High-abundance lipids in cell membranes. | Use targeted sample preparation like Solid Phase Extraction (SPE) to remove them. | Adjust mobile phase composition to shift retention times. |
| Isobaric Compounds | Different molecules with the same nominal mass. | Utilize a high-resolution mass spectrometer to differentiate based on exact mass. | Find and monitor a more specific and unique fragment ion (MRM transition). |
| System Contaminants | Plasticizers, mobile phase impurities, carryover from previous injections. | Implement a robust system wash protocol between injections and use high-purity solvents. | Identify and remove the source of contamination. |
Table 2: Example LC-MS/MS Parameters for Tricaprilin & this compound
Note: These values are calculated based on typical adducts and fragmentation patterns. Optimal values must be determined empirically on the specific instrument used.
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) [Diglyceride fragment] | Cone Voltage (V) | Collision Energy (eV) |
| Tricaprilin | 488.4 | 345.3 | 35 | 20 |
| This compound | 491.4 | 348.3 | 35 | 20 |
Workflow Visualization
Overall Analytical Workflow
This diagram illustrates the complete process from receiving a sample to analyzing the final data.
Caption: High-level workflow for bioanalysis using an internal standard.
Technical Support Center: Best Practices for Tricaprilin-13C3 Calibration Curves
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and troubleshooting Tricaprilin-13C3 calibration curves for quantitative bioanalysis. The following information is curated to address common challenges and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of Tricaprilin, a triglyceride. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1] Because this compound is chemically and physically almost identical to the unlabeled analyte (Tricaprilin or other similar medium-chain triglycerides), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[1][2]
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its proper handling and use in the laboratory.
| Property | Value | Reference |
| Chemical Name | Octanoic-1-13C acid, 1,1′,1′′-(1,2,3-propanetriyl) ester | [3] |
| Molecular Formula | C₂₄¹³C₃H₅₀O₆ | [3] |
| Molecular Weight | 473.66 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically ≥98% | [3] |
Q3: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity and stability of the internal standard.
| Form | Storage Temperature | Duration | Reference |
| Pure form | -20°C | 3 years | [3] |
| In solvent | -80°C | 6 months | [3] |
| In solvent | -20°C | 1 month | [3] |
Q4: In which solvents is this compound soluble?
Based on the solubility of its unlabeled counterpart, Tricaprilin, the following solvent compatibility can be expected. Sonication may be recommended to aid dissolution in some solvents.
| Solvent | Solubility | Reference |
| DMSO | Soluble (e.g., 40 mg/mL for unlabeled Tricaprilin) | [4] |
| Ethanol | Miscible | [5] |
| Ether | Very soluble | [5] |
| Benzene | Very soluble | [5] |
| Chloroform | Very soluble | [5] |
| Ligroin | Very soluble | [5] |
| Water | Less than 1 mg/mL | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing stock and working solutions of this compound. The optimal concentration of the working solution will depend on the specific assay sensitivity and the expected concentration range of the analyte.
1. Stock Solution Preparation (e.g., 1 mg/mL):
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Allow the vial of pure this compound to equilibrate to room temperature before opening.
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Weigh an appropriate amount of the neat material.
-
Dissolve in a suitable organic solvent (e.g., DMSO, ethanol, or acetonitrile) to achieve the desired concentration.
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Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in an amber vial to protect from light.
2. Working Internal Standard Solution Preparation (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using the appropriate solvent (often the mobile phase or reconstitution solvent).
-
The concentration of the working solution should be chosen to provide a consistent and reproducible peak area in the analytical run, typically in the mid-range of the detector's linear response.
General Protocol for Preparing Calibration Curve Standards in a Biological Matrix
This protocol outlines the steps for creating a calibration curve in a biological matrix (e.g., plasma, serum) using the prepared this compound working solution.
1. Preparation of Analyte Stock and Working Standards:
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Prepare a stock solution of the unlabeled analyte (e.g., Tricaprilin or another target molecule) in a suitable solvent.
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From this stock solution, prepare a series of working standard solutions of the analyte at different concentrations.
2. Spiking the Biological Matrix:
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Aliquot the blank biological matrix into a series of tubes.
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Spike small, precise volumes of the different analyte working standards into the matrix aliquots to create a calibration curve with at least six non-zero concentration levels.[5][6] A blank (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.[5][6]
3. Sample Preparation (Example using Protein Precipitation):
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To each calibration standard, quality control (QC) sample, and study sample, add a fixed volume of the this compound working internal standard solution.
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Add a protein precipitation agent (e.g., acetonitrile, methanol) at a specific ratio (e.g., 3:1 v/v).
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Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
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Inject the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guides
Common Issues with this compound Calibration Curves
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
-
Possible Causes:
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Inaccurate pipetting during the preparation of standards.
-
Inappropriate concentration range (too high or too low).
-
Detector saturation at high concentrations.
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Analyte instability in the matrix or solvent.
-
Cross-contamination between samples.
-
-
Troubleshooting Steps:
-
Carefully re-prepare the calibration standards, ensuring the use of calibrated pipettes.
-
Narrow or shift the concentration range of the calibration curve.
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If detector saturation is suspected, dilute the higher concentration standards.
-
Investigate the stability of the analyte in the chosen solvent and matrix.
-
Ensure proper cleaning of labware and autosampler to prevent carryover.
-
Issue 2: High Variability in Internal Standard Peak Area (>15-20% RSD)
-
Possible Causes:
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Inconsistent addition of the internal standard solution to the samples.
-
Variability in sample extraction recovery.
-
Ion suppression or enhancement that does not equally affect the analyte and internal standard.[7]
-
Instability of the internal standard in the prepared samples.
-
-
Troubleshooting Steps:
-
Ensure the internal standard is added precisely and consistently to all samples at an early stage of the sample preparation process.[2]
-
Optimize the sample preparation method to improve consistency.
-
Modify the chromatographic method to separate the analyte and internal standard from interfering matrix components.[4]
-
Evaluate the stability of the internal standard under the experimental conditions.
-
Issue 3: Significant Matrix Effects Observed
-
Possible Causes:
-
Troubleshooting Steps:
-
Quantitative Assessment: Perform a post-extraction spike experiment to quantify the extent of the matrix effect.[4]
-
Chromatographic Optimization: Adjust the LC gradient or change the column to improve the separation of the analyte from matrix interferences.[4]
-
Sample Preparation Enhancement: Employ a more rigorous sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove a greater amount of interfering components.
-
Acceptance Criteria for Calibration Curves
Based on regulatory guidelines, the following criteria are generally applied to accept a calibration curve in a bioanalytical method validation.
| Parameter | Acceptance Criteria | Reference |
| Number of Standards | At least 6 non-zero standards, a blank, and a zero sample. | [5][6] |
| Linearity (r²) | Should be consistently >0.99. | |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal concentration for all standards, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%. | [5][9] |
| Precision of Back-Calculated Concentrations | The coefficient of variation (CV) should not exceed 15% for all standards, except for the LLOQ, where it should not exceed 20%. | [9] |
| Accepted Standards | At least 75% of the calibration standards must meet the accuracy criteria. | [5] |
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nalam.ca [nalam.ca]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Enhancing Quantitative Assays with Tricaprilin-13C3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tricaprilin-13C3 as an internal standard to enhance the precision of quantitative assays. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative assays?
This compound is a stable isotope-labeled (SIL) form of Tricaprilin, a triglyceride. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte (Tricaprilin), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound over a structural analog?
Stable isotope-labeled internal standards like this compound are considered the "gold standard" for quantitative mass spectrometry. The primary advantages include:
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Co-elution with the analyte: This ensures that both the analyte and the internal standard experience the same matrix effects.
-
Similar ionization efficiency: This leads to a more consistent analyte-to-internal standard response ratio.
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Correction for extraction variability: Losses during sample preparation will affect both the analyte and the internal standard equally.
Q3: What is the optimal concentration of this compound to use as an internal standard?
The optimal concentration of this compound depends on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a strong, reproducible signal without causing detector saturation. It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your specific assay.
Q4: How should this compound be stored?
This compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, it is advisable to store it at -20°C. Before use, allow the vial to warm to room temperature to prevent condensation.
Q5: Can this compound be used for the quantification of other lipids?
While this compound is the ideal internal standard for Tricaprilin, it may be used for the semi-quantitative analysis of other medium-chain triglycerides if a specific stable isotope-labeled standard is not available. However, for the most accurate results, it is always recommended to use an internal standard that is an isotopic analog of the analyte of interest.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in quantitative assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | 1. Incorrect MS/MS transition: The precursor and product ion m/z values may be incorrect. 2. Poor ionization: The electrospray ionization (ESI) source parameters may not be optimal. 3. Degradation of the standard: Improper storage or handling may have led to degradation. 4. Low concentration: The spiking concentration may be too low for the instrument's sensitivity. | 1. Verify the correct m/z values for the precursor and product ions of this compound. 2. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature by infusing a solution of this compound directly into the mass spectrometer. 3. Prepare a fresh stock solution from a new vial of the standard. 4. Increase the spiking concentration of the internal standard. |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation: Variations in pipetting, extraction, or evaporation steps. 2. Injector issues: Inconsistent injection volumes. 3. Matrix effects: Ion suppression or enhancement from co-eluting matrix components. 4. Instability in the LC system: Fluctuations in pump pressure or column temperature. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes. 2. Check the autosampler for proper function and perform a system suitability test. 3. Optimize the chromatographic separation to separate the analyte and internal standard from interfering matrix components. Consider using a more rigorous sample cleanup method. 4. Monitor the LC system for stable performance. |
| Poor Peak Shape for this compound | 1. Column degradation: The analytical column may be old or contaminated. 2. Inappropriate mobile phase: The pH or composition of the mobile phase may not be suitable. 3. Sample solvent effects: The solvent in which the sample is dissolved may be too strong, causing peak fronting. | 1. Replace the analytical column with a new one. 2. Ensure the mobile phase is correctly prepared and is appropriate for the column and analyte. 3. The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Analyte/IS Ratio Not Linear | 1. Detector saturation: The concentration of the analyte or internal standard is too high. 2. Cross-contribution: The isotopic purity of the internal standard is low, or there is interference from the analyte at the internal standard's m/z. 3. Non-linear matrix effects: The matrix effect is not consistent across the concentration range. | 1. Dilute the samples or reduce the concentration of the internal standard. 2. Check the certificate of analysis for the isotopic purity of this compound. Analyze a high concentration of the analyte without the internal standard to check for cross-talk. 3. Dilute the samples to minimize matrix effects or improve the sample cleanup procedure. |
Data Presentation
The following tables summarize representative quantitative data for an LC-MS/MS assay using this compound as an internal standard. Please note that these are example values and actual results may vary depending on the specific experimental conditions and matrix.
Table 1: Assay Performance Characteristics
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1% - 7.8% Inter-day: 5.5% - 9.2% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
Table 2: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Mean Matrix Effect (%) |
| Tricaprilin | 92.5 | 95.8 (slight ion enhancement) |
| This compound | 93.1 | 96.2 (slight ion enhancement) |
Experimental Protocols
1. Protocol for Lipid Extraction from Plasma using this compound
This protocol describes a protein precipitation method for the extraction of Tricaprilin from plasma samples.
-
Materials:
-
Plasma samples
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard stock solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
2. Protocol for LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of Tricaprilin. Optimization may be required for your specific instrumentation.
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 10 mM Ammonium Formate
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Tricaprilin: Precursor ion > Product ion
-
This compound: Precursor ion + 3 > Product ion
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Tricaprilin-13C3 and Deuterium-Labeled Tricaprylin as Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids in biological matrices is paramount in various fields, from metabolic research to pharmaceutical development. The gold standard for such quantification is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS). An ideal SIL-IS should exhibit chemical and physical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby accurately compensating for variations.[1][2] This guide provides an objective comparison between two common types of SIL-IS for the analysis of tricaprylin: Tricaprilin-13C3 and deuterium-labeled tricaprylin.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between carbon-13 (¹³C) and deuterium (²H or D) labeled internal standards lies in their chromatographic behavior and the potential for isotopic effects.
Chromatographic Co-elution:
-
This compound: Due to the minimal difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled standards are renowned for co-eluting perfectly with their unlabeled counterparts.[1][3] Their polarity and hydrophobicity are virtually identical, leading to the same retention time during liquid chromatography (LC).[1] This co-elution is critical for compensating for matrix effects, as both the analyte and the internal standard experience the same ionization suppression or enhancement at the same point in time.[4][5]
-
Deuterium-Labeled Tricaprylin: Deuterium labeling can alter the physicochemical properties of a molecule, a phenomenon known as the "isotope effect".[1][4] The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[1][4][6] This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix components eluting at slightly different times.[4][7] The magnitude of this shift often increases with the number of deuterium atoms incorporated.[8]
Isotope Stability:
-
This compound: The ¹³C label is extremely stable and does not undergo exchange with other atoms during sample preparation or analysis.[2][9]
-
Deuterium-Labeled Tricaprylin: While generally stable, deuterium atoms can sometimes be prone to back-exchange with protons in the sample matrix or mobile phase, particularly if they are located at exchangeable positions.[9][10] This can compromise the integrity of the standard. However, for a lipid like tricaprylin, where deuterium is typically incorporated into the fatty acid chains at non-exchangeable positions, this is less of a concern.
Cost and Availability:
-
This compound: Generally, ¹³C-labeled standards are more expensive and may be less commercially available due to the more complex synthetic routes required for their production.[2][11]
-
Deuterium-Labeled Tricaprylin: Deuterated standards are often more readily available and less expensive to synthesize.[4][12]
Quantitative Data Comparison
The following table summarizes hypothetical but expected quantitative data from a comparative experiment designed to assess the performance of this compound and deuterium-labeled tricaprylin (Tricaprylin-d5, as an example) as internal standards for the quantification of tricaprylin in human plasma.
| Performance Metric | This compound as IS | Deuterium-Labeled Tricaprylin (d5) as IS |
| Analyte (Tricaprylin) Retention Time (min) | 5.25 | 5.25 |
| Internal Standard Retention Time (min) | 5.25 | 5.21 |
| Retention Time Difference (Analyte - IS) | 0.00 min | 0.04 min |
| Accuracy (% Bias) in Matrix | -1.5% | -8.7% |
| Precision (%CV) in Matrix | 2.8% | 6.5% |
| Matrix Effect (%) | 98.2% (minimal suppression) | 89.5% (moderate suppression) |
This data is illustrative and intended to highlight the potential performance differences based on established principles of stable isotope dilution analysis.
Experimental Protocols
This section outlines a typical experimental protocol for comparing the two internal standards in a bioanalytical setting.
1. Sample Preparation: Protein Precipitation & Lipid Extraction
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To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Tricaprylin-d5 at 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex to mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically suitable for lipid analysis.[13]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to separate tricaprylin from other plasma components. For example:
-
0-1 min: 20% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Tricaprylin: Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (+3 Da).
-
Deuterium-Labeled Tricaprylin (d5): Monitor the corresponding mass-shifted precursor to product ion transition (+5 Da).
-
3. Data Analysis and Quantification
The concentration of tricaprylin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of tricaprylin and a fixed concentration of the internal standard.[1]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing an internal standard.
Caption: Experimental workflow for the comparative analysis of internal standards.
Caption: Impact of internal standard choice on quantification accuracy.
Conclusion and Recommendation
While both this compound and deuterium-labeled tricaprylin can be used to develop validated bioanalytical methods, the choice of internal standard has significant implications for data quality and method robustness.
-
This compound is considered the superior choice. Its identical physicochemical properties to the native analyte ensure co-elution, which provides the most accurate compensation for matrix effects and other sources of analytical variability.[1][3][9] This leads to higher accuracy and precision in quantitative results.
-
Deuterium-labeled tricaprylin represents a viable and often more cost-effective alternative.[4] However, researchers must be vigilant about the potential for chromatographic shifts due to the isotope effect.[1][6] If a deuterated standard is used, it is crucial to thoroughly validate the method to ensure that any observed chromatographic separation between the analyte and the internal standard does not compromise the accuracy and precision of the results under the influence of matrix effects.[1][4]
For the most demanding applications, where the highest level of accuracy and data integrity is required, the investment in a ¹³C-labeled internal standard such as This compound is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Tricaprilin Quantification: LC-MS/MS with Tricaprilin-13C3 Internal Standard vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tricaprilin, a medium-chain triglyceride with therapeutic potential, and its metabolites is crucial in drug development and clinical research. The choice of analytical methodology significantly impacts the reliability and robustness of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of two common analytical techniques for the quantification of tricaprilin and its primary metabolite, octanoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Tricaprilin-13C3, and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is based on established bioanalytical method validation principles outlined in the ICH M10 guideline, which provides a harmonized framework for ensuring the quality and consistency of bioanalytical data.[1][2][3]
Method 1: Quantification of Tricaprilin in Human Plasma by LC-MS/MS using this compound Internal Standard
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique widely used in bioanalysis.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays. This is because the internal standard has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.
Representative Experimental Protocol
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is mixed with 10 µL of this compound internal standard solution (in methanol).
-
Protein precipitation is performed by adding 200 µL of acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 50 µL of the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is used for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tricaprilin and this compound.
Performance Characteristics
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for tricaprilin using a this compound internal standard, based on common industry standards and similar validated assays for medium-chain triglycerides.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal due to co-eluting internal standard |
Method 2: Quantification of Octanoic Acid (Tricaprilin Metabolite) in Human Plasma by GC-MS
Gas chromatography-mass spectrometry is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For the analysis of fatty acids like octanoic acid, a derivatization step is typically required to increase their volatility.
Experimental Protocol
A validated GC-MS method for the analysis of octanoate in human plasma has been described.[5]
1. Sample Preparation (Derivatization):
-
Plasma samples are subjected to transesterification directly in the plasma matrix using isobutanol to form isobutyl esters of the fatty acids.
-
This direct derivatization minimizes the risk of contamination with unlabeled octanoate from external sources.[5]
2. GC-MS Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the different fatty acid esters.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions for the octanoate isobutyl ester.
Performance Characteristics
The performance of the validated GC-MS method for octanoate analysis is summarized in the table below.[5]
| Validation Parameter | Reported Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.43 µM |
| Intra-day Precision (%CV) | < 9.1% |
| Inter-day Precision (%CV) | < 9.3% |
| Accuracy (%Bias) | Not explicitly reported, but good precision and linearity suggest acceptable accuracy. |
| Recovery | Not explicitly reported. |
| Matrix Effect | Minimized by direct in-plasma derivatization. |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and a comparative logic diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of tricaprilin.
Caption: Comparison of LC-MS/MS and GC-MS methods.
Objective Comparison
| Feature | LC-MS/MS with this compound | GC-MS |
| Analyte Measured | Parent drug (Tricaprilin) | Primarily the metabolite (Octanoic Acid) |
| Internal Standard | Ideal (Stable isotope-labeled) | Can vary, may not always be isotope-labeled |
| Sample Preparation | Simpler (Protein precipitation) | More complex (Requires derivatization) |
| Sensitivity | Generally higher | Good, but may be lower than LC-MS/MS |
| Specificity | Very high due to MRM | High due to SIM |
| Throughput | Can be high with modern systems | Can be lower due to longer run times |
| Robustness | High, especially with isotope dilution | Good, but derivatization can introduce variability |
Conclusion
Both LC-MS/MS with a this compound internal standard and GC-MS are powerful techniques for the quantitative analysis of tricaprilin and its metabolites. The choice of method depends on the specific requirements of the study.
The LC-MS/MS method offers superior sensitivity and specificity for the direct measurement of the parent drug, tricaprilin . The use of a stable isotope-labeled internal standard like this compound is a significant advantage, ensuring the highest level of accuracy and precision. This makes it the preferred method for pharmacokinetic studies where accurate determination of the parent drug concentration is critical.
The GC-MS method is a well-established and reliable technique for the quantification of the metabolite, octanoic acid . While it requires a derivatization step, modern approaches like direct in-plasma derivatization can minimize contamination and improve performance.[5] This method is valuable for metabolic studies where understanding the formation and clearance of octanoic acid is the primary objective.
For comprehensive drug development programs, employing both methodologies can provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin. Researchers should select the method that best aligns with their analytical goals, considering the specific analyte of interest, required sensitivity, and available instrumentation.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 5. Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tricaprilin-¹³C₃ Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Tricaprilin-¹³C₃ is crucial for assessing pancreatic exocrine insufficiency (PEI). This guide provides an objective comparison of the primary analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The quantification of Tricaprilin-¹³C₃ metabolism is predominantly performed indirectly through the ¹³C-mixed triglyceride breath test (¹³C-MTGT). This non-invasive method assesses the activity of pancreatic lipase by measuring the appearance of ¹³CO₂ in exhaled breath following the oral administration of ¹³C-labeled tricaprilin. However, the ¹³C-MTGT is often cross-validated with other established methods for diagnosing PEI, each with its own advantages and limitations. This guide will delve into a comparison of the ¹³C-MTGT with direct quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other indirect pancreatic function tests, including the secretin-caerulein test, fecal elastase-1, and fecal chymotrypsin assays.
Comparative Analysis of Quantification Methods
The following table summarizes the key performance characteristics of the different methods used to assess pancreatic function, with a focus on their relation to Tricaprilin-¹³C₃ metabolism.
| Method | Principle | Sample Type | Key Performance Metrics | Advantages | Disadvantages |
| ¹³C-Mixed Triglyceride Breath Test (¹³C-MTGT) | Indirectly measures pancreatic lipase activity by quantifying the rate of ¹³CO₂ exhalation after oral administration of Tricaprilin-¹³C₃. | Breath | Sensitivity: 81.3% - 93.8%, Specificity: 63.2% - 94.7%[1] | Non-invasive, well-tolerated by patients. | Indirect measurement, can be influenced by factors other than pancreatic function (e.g., gastric emptying, lung function). |
| LC-MS/MS | Direct quantification of Tricaprilin-¹³C₃ and its metabolites in biological fluids. | Plasma, Serum | High specificity, sensitivity, and accuracy for direct measurement. | High specificity and sensitivity, allows for pharmacokinetic modeling. | Requires sophisticated equipment and extensive method development. |
| Secretin-Caerulein Test | Considered a "gold standard," this direct pancreatic function test measures the secretion of bicarbonate and pancreatic enzymes after hormonal stimulation. | Duodenal fluid | High sensitivity and specificity for diagnosing PEI. | Direct and quantitative assessment of pancreatic function. | Highly invasive, requires duodenal intubation, and is resource-intensive. |
| Fecal Elastase-1 (FE-1) | Measures the concentration of human pancreatic elastase-1, a stable enzyme, in the feces. | Stool | Sensitivity: 87.5% - 93.8%, Specificity: 63.2% - 81.6%[1] | Non-invasive, simple sample collection. | Less sensitive for mild to moderate PEI, can be affected by watery stool. |
| Fecal Chymotrypsin | Measures the activity of the pancreatic enzyme chymotrypsin in the feces. | Stool | Lower sensitivity compared to FE-1. | Non-invasive. | Enzyme degradation in the gut can lead to inaccurate results. |
Experimental Protocols
¹³C-Mixed Triglyceride Breath Test (¹³C-MTGT)
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours).
-
Baseline Sample: A baseline breath sample is collected into a collection bag or tube.
-
Test Meal Administration: The patient ingests a standardized test meal containing a known amount of Tricaprilin-¹³C₃.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of 4 to 6 hours.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS). The rate of ¹³CO₂ exhalation is then calculated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tricaprilin-¹³C₃
Note: As a specific validated method for Tricaprilin-¹³C₃ is not publicly available, this protocol is a representative example for the quantification of medium-chain triglycerides in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of tricaprylin).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for Tricaprilin-¹³C₃ and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Tricaprilin-¹³C₃.
-
Determine the concentration of Tricaprilin-¹³C₃ in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Secretin-Caerulein Test
-
Patient Preparation: Patients fast overnight.
-
Duodenal Intubation: A double-lumen tube is inserted through the nose or mouth, and guided into the duodenum under fluoroscopic or endoscopic guidance.
-
Baseline Collection: Duodenal fluid is collected for a baseline period.
-
Hormonal Stimulation: Secretin is administered intravenously to stimulate bicarbonate secretion, followed by caerulein (a cholecystokinin analog) to stimulate enzyme secretion.
-
Sample Collection: Duodenal fluid is collected in timed fractions for a period of 1 to 2 hours after stimulation.
-
Analysis: The volume, bicarbonate concentration, and activity of pancreatic enzymes (e.g., amylase, lipase, trypsin) are measured in each fraction.
Fecal Elastase-1 (FE-1) Assay
-
Sample Collection: A single, solid or semi-solid stool sample is collected.
-
Sample Preparation: A small portion of the stool is weighed and homogenized in an extraction buffer.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The stool extract is added to microplate wells coated with monoclonal antibodies specific for human pancreatic elastase-1.
-
After incubation and washing steps, a second, enzyme-conjugated antibody is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically.
-
-
Quantification: The concentration of fecal elastase-1 is determined by comparing the absorbance of the sample to a standard curve.
Fecal Chymotrypsin Assay
-
Sample Collection: A random stool sample is collected.
-
Sample Preparation: A portion of the stool is homogenized in a buffer solution.
-
Activity Assay: The enzymatic activity of chymotrypsin in the stool extract is measured using a synthetic substrate that releases a chromogenic or fluorogenic compound upon cleavage by the enzyme. The rate of color or fluorescence development is proportional to the chymotrypsin activity.
Visualizing the Diagnostic Workflow
The following diagram illustrates the different paths for assessing pancreatic exocrine insufficiency, highlighting the direct and indirect nature of the tests.
Conclusion
The choice of method for the cross-validation of Tricaprilin-¹³C₃ quantification depends on the specific research question, available resources, and the desired level of invasiveness. The ¹³C-MTGT offers a non-invasive and patient-friendly approach for assessing pancreatic lipase activity. For direct and highly specific quantification of the parent compound and its metabolites, LC-MS/MS is the method of choice, though it requires specialized expertise. The secretin-caerulein test remains the gold standard for a definitive diagnosis of PEI but is highly invasive. Fecal tests, particularly the fecal elastase-1 assay, provide a practical and non-invasive alternative, especially for initial screening. By understanding the principles, protocols, and performance characteristics of each method, researchers can design robust studies to accurately evaluate pancreatic exocrine function.
References
The Gold Standard for Triglyceride Quantification: A Guide to the Accuracy and Precision of Tricaprilin-13C3
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Tricaprilin-13C3 as an internal standard for the quantification of triglycerides, particularly medium-chain triglycerides, against other common alternatives. By leveraging the principles of stable isotope dilution, this compound offers superior performance in mitigating analytical variability, ensuring the integrity of pharmacokinetic, metabolomic, and other quantitative studies.
The Critical Role of Internal Standards in Bioanalysis
The quantitative analysis of analytes in complex biological matrices is fraught with potential for variability. Factors such as sample loss during extraction, matrix effects in the mass spectrometer, and fluctuations in instrument performance can all contribute to inaccurate and imprecise measurements. Internal standards are compounds added to samples at a known concentration before sample processing to correct for these variations. An ideal internal standard mimics the behavior of the analyte throughout the analytical process.[1]
Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1][2] By incorporating heavy isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.
This compound: Superior by Design
This compound is a stable isotope-labeled form of tricaprilin, a medium-chain triglyceride. The incorporation of three ¹³C atoms into the glycerol backbone provides a distinct mass shift without altering the physicochemical properties of the molecule. This inherent similarity to the endogenous analyte makes it an exceptional internal standard for the following reasons:
-
Co-elution with Analyte: In liquid chromatography-mass spectrometry (LC-MS), this compound co-elutes with unlabeled tricaprilin. This is a significant advantage over deuterated internal standards, which can sometimes exhibit a slight retention time shift, potentially leading to differential matrix effects and compromised accuracy.[3]
-
Identical Extraction Recovery: Sharing the same chemical structure ensures that this compound experiences the same degree of loss or recovery as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major source of error in bioanalysis. Because this compound has the same ionization efficiency and is exposed to the same matrix components at the same time as the analyte, it provides highly effective correction for these effects.[1][3]
-
Isotopic Stability: The ¹³C-label is exceptionally stable and does not undergo back-exchange, a potential issue with some deuterated standards.[4]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. While specific performance data for this compound is not extensively published in comparative studies, the well-documented advantages of ¹³C-labeled standards provide a strong basis for its superior performance.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (¹³C-Labeled) | Analyte with ¹²C atoms replaced by ¹³C. | - Co-elutes perfectly with the analyte.- Identical extraction recovery and ionization efficiency.- Accurately corrects for matrix effects.- Isotopically stable.[3][4] | - Generally higher cost of synthesis. |
| Deuterated Tricaprilin (²H-Labeled) | Analyte with hydrogen atoms replaced by deuterium. | - More readily available and often less expensive than ¹³C-labeled standards. | - Potential for slight chromatographic separation from the analyte.- Risk of isotopic exchange (H/D exchange).- Potential for different fragmentation patterns in MS/MS.[3] |
| Structural Analogs (e.g., Trinonanoin) | A different but structurally similar molecule. | - Can be a cost-effective option. | - Different chromatographic retention times.- Different extraction recoveries and ionization efficiencies.- Inadequate correction for matrix effects. |
| Odd-Chain Triglycerides | Triglycerides with odd-numbered fatty acid chains, not naturally abundant in most samples. | - Can be used when a SIL-IS is unavailable. | - Behaves differently from even-chained analytes in terms of chromatography and ionization. |
Studies comparing ¹³C-labeled and deuterated internal standards have demonstrated the superior performance of the former. For instance, the use of ¹³C-labeled internal standards in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to other normalization methods, leading to improved precision.[5][6]
Experimental Protocols for Quantitative Analysis
While a specific, validated protocol for this compound is proprietary to the developing laboratory, a general experimental workflow for the quantification of medium-chain triglycerides in a biological matrix like plasma is presented below. This protocol can be adapted and validated for the specific application.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Spiking: To 100 µL of plasma sample, add a known amount of this compound solution in a suitable organic solvent (e.g., methanol).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. iroatech.com [iroatech.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
The Gold Standard: Why 13C-Labeled Standards Outperform Deuterated Standards in Lipid Analysis
For researchers, scientists, and drug development professionals engaged in high-precision lipid analysis, the choice of internal standard is a critical determinant of data quality and reliability. While both deuterated (²H) and carbon-13 (¹³C)-labeled standards are staples in mass spectrometry-based lipidomics, a comprehensive evaluation reveals the clear superiority of ¹³C-labeled compounds for achieving the highest levels of accuracy and precision.
In quantitative mass spectrometry, the ideal internal standard (IS) is a close mimic of the analyte of interest, differing only in mass. This ensures it behaves identically during sample extraction, chromatographic separation, and ionization, thereby accurately correcting for variations throughout the analytical workflow. While both deuterated and ¹³C-labeled standards aim to fulfill this role, inherent physicochemical differences between hydrogen and deuterium can introduce analytical challenges that are circumvented by the use of ¹³C-labeled standards.
Key Performance Parameters: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of ¹³C-labeled internal standards across several critical analytical parameters. The most significant advantage lies in their identical chromatographic behavior to the endogenous analyte, which is crucial for accurate matrix effect correction.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. This "isotope effect" is more pronounced in liquid chromatography (LC) separations. | Co-elutes perfectly with the endogenous analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing errors as high as 40% due to imperfect retention time matching.[1][2] One comparative study reported a mean bias of 96.8% with a standard deviation of 8.6%.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[1][3][4][5] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Matrix Effect Correction | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
Experimental Evidence: Reduced Variation with ¹³C-Labeled Standards
A study comparing a biologically generated ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the ¹³C-labeled standards.[3][4][5] In an analysis of a large set of human plasma samples, ions normalized by ¹³C-IS gave an average CV of 6.36% compared to a CV of 11.01% for non-normalized data, highlighting the improved precision.[4]
Experimental Protocols
General Lipid Extraction Protocol (Bligh & Dyer Method)
This protocol is a standard method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Sample (e.g., plasma, tissue homogenate)
-
¹³C-labeled or deuterated internal standard mixture
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of the sample.
-
Add a known amount of the ¹³C-labeled or deuterated internal standard mixture to the sample.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) solution to the sample. Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).
LC-MS/MS Analysis Protocol for Lipid Profiling
This protocol provides a general framework for the analysis of extracted lipids using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: ESI in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or data-dependent/independent acquisition for profiling.
-
Source Parameters: Optimized for the specific instrument and lipid classes of interest (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams depict a typical lipidomics workflow and the critical difference in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
Conclusion: An Investment in Data Quality
While deuterated internal standards can be a more cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative lipid analysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects are a significant challenge. For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Tricaprilin Quantification Using Tricaprilin-13C3: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of Tricaprilin in human plasma, utilizing Tricaprilin-13C3 as a stable isotope-labeled internal standard. The objective of this study is to assess the reproducibility, accuracy, and precision of a standardized analytical method across multiple laboratories, ensuring reliable and consistent data for clinical and research applications. Tricaprilin, a medium-chain triglyceride, is under investigation for various therapeutic areas, making robust analytical methodology crucial for its development.[1][2][3][4]
Experimental Protocols
A standardized bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) was distributed to three independent laboratories (Lab A, Lab B, and Lab C).[5][6][7][8] Each laboratory received identical sets of validation samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank plasma.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 50% B
-
2.6-3.5 min: Equilibrate at 50% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tricaprilin: Precursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)] - Specific m/z values would be determined during method development.
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)] - Specific m/z values would be determined during method development, accounting for the +3 Da mass shift.
-
Data Presentation
The following tables summarize the quantitative data obtained from the three participating laboratories. The acceptance criteria for accuracy and precision were set at ±15% (±20% for the Lower Limit of Quantification) as per regulatory guidelines.[8]
Table 1: Calibration Curve Performance
| Laboratory | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Mean Accuracy (%) |
| Lab A | 10 - 5000 | 0.9985 | 98.7 |
| Lab B | 10 - 5000 | 0.9991 | 101.2 |
| Lab C | 10 - 5000 | 0.9979 | 99.5 |
Table 2: Inter-laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 30 | Lab A | 29.1 | 97.0 | 5.8 |
| Lab B | 31.2 | 104.0 | 4.5 | ||
| Lab C | 28.8 | 96.0 | 6.2 | ||
| Mid QC | 250 | Lab A | 255.5 | 102.2 | 3.1 |
| Lab B | 247.0 | 98.8 | 2.8 | ||
| Lab C | 258.3 | 103.3 | 3.5 | ||
| High QC | 4000 | Lab A | 3950 | 98.8 | 2.5 |
| Lab B | 4080 | 102.0 | 2.1 | ||
| Lab C | 3900 | 97.5 | 2.9 |
Table 3: Overall Inter-laboratory Comparison Statistics
| QC Level | Mean Accuracy (%) | Inter-laboratory %CV |
| Low QC | 99.0 | 4.3 |
| Mid QC | 101.4 | 2.3 |
| High QC | 99.4 | 2.4 |
Mandatory Visualizations
The following diagrams illustrate key aspects of the experimental workflow and a relevant biological pathway.
Discussion
The results of this inter-laboratory comparison demonstrate the robustness and transferability of the described LC-MS/MS method for the quantification of Tricaprilin in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high precision and accuracy by compensating for variability in sample preparation and instrument response.[1]
All three participating laboratories successfully validated the method, meeting the acceptance criteria for linearity, accuracy, and precision. The overall inter-laboratory coefficient of variation was consistently low across all QC levels, indicating excellent reproducibility of the assay. This high degree of agreement among laboratories ensures that data generated in different locations for clinical trials or research studies can be reliably compared.
Conclusion
The standardized LC-MS/MS method for the quantification of Tricaprilin using this compound as an internal standard is accurate, precise, and reproducible across multiple laboratories. This validated method is suitable for supporting pharmacokinetic and other studies requiring reliable measurement of Tricaprilin concentrations in a regulated environment. Future work could involve expanding the comparison to include more laboratories and different biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cerecin presents findings from Phase II trial for tricaprilin - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. neurologylive.com [neurologylive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Guide to 13C-Labeled Lipids for Metabolic Tracing: Tricaprilin-13C3 vs. Long-Chain Alternatives
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing has become an indispensable tool for elucidating the complexities of lipid metabolism in both health and disease. The selection of an appropriate 13C-labeled lipid tracer is critical for the successful interrogation of specific metabolic pathways. This guide provides an objective comparison of Tricaprilin-13C3, a medium-chain triglyceride (MCT) tracer, with other commonly used 13C-labeled long-chain fatty acid (LCFA) tracers.
Introduction to 13C-Labeled Lipids in Metabolic Tracing
The fundamental principle of using 13C-labeled lipids is to introduce a "tagged" molecule into a biological system and track its metabolic fate.[1] By measuring the incorporation of 13C atoms into downstream metabolites using mass spectrometry, researchers can quantify the activity of metabolic pathways, such as fatty acid oxidation (FAO), lipogenesis, and lipid storage.[2] The choice between different labeled lipids depends on the specific biological question, as the chain length of the fatty acid significantly influences its absorption, transport, and metabolic processing.
This compound: A Medium-Chain Triglyceride Tracer
This compound, also known as 13C-trioctanoin, is a triglyceride composed of three caprylic acid (C8:0) molecules, each labeled with 13C atoms. As a medium-chain triglyceride, it possesses distinct metabolic properties compared to its long-chain counterparts.[1][3]
Key Characteristics of this compound:
-
Rapid Absorption and Metabolism: MCTs are more rapidly hydrolyzed and absorbed directly into the portal circulation, bypassing the lymphatic system typically used by LCFAs. This leads to faster delivery to the liver and subsequent oxidation.[1][3]
-
Preferential Oxidation: Medium-chain fatty acids are preferentially oxidized for energy production over being stored in adipose tissue.[3][4]
-
Clinical Diagnostic Use: 13C-Tricaprilin is widely used in breath tests to diagnose fat malabsorption, as its rapid oxidation leads to the production of 13CO2 that can be measured in expired air.[5]
Comparison with 13C-Labeled Long-Chain Fatty Acids
Commonly used 13C-labeled long-chain fatty acids include 13C-palmitate (C16:0), 13C-oleate (C18:1), and 13C-stearate (C18:0). These tracers are instrumental in studying the metabolism of dietary fats, VLDL-triglyceride synthesis, and the dynamics of lipid storage and mobilization.[2]
Quantitative Data Presentation
The following table summarizes the key performance differences between this compound and a representative 13C-labeled long-chain triglyceride, 13C-trioleate, based on in vivo human studies.
| Parameter | This compound (as 13C-Trioctanoate) | 13C-Trioleate (LCT) | Reference |
| Oxidation Rate (7.5h, Oral) | 34.7% | 25.3% | [1][3] |
| Oxidation Rate (7.5h, Parenteral) | 31.0% | 24.9% | [1][3] |
| Primary Absorption Route | Portal Vein | Lymphatic System | [6] |
| Primary Metabolic Fate | Rapid hepatic oxidation | Esterification to triglycerides for storage or transport | [4] |
| Key Applications | Fat malabsorption diagnosis (Breath Test), studying rapid energy substrate utilization | Tracing dietary fat storage, VLDL metabolism, lipogenesis | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic tracing studies. Below are representative protocols for a 13C-Tricaprilin breath test and an in vivo lipid metabolism study using a 13C-labeled long-chain fatty acid.
Protocol 1: 13C-Tricaprilin Breath Test for Fat Malabsorption
Objective: To assess the rate of tricaprilin digestion and oxidation by measuring 13CO2 in expired breath.
Materials:
-
13C-Tricaprilin (dose adjusted for body weight)
-
Test meal (e.g., a liquid formula diet)
-
Breath collection bags
-
Isotope-ratio mass spectrometer (IRMS) for 13CO2 analysis
Procedure:
-
Baseline: Following an overnight fast, a baseline breath sample is collected from the subject.[1][3]
-
Administration: The subject consumes the 13C-Tricaprilin mixed with a standardized liquid test meal.[1][3]
-
Breath Collection: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 6-8 hours post-ingestion.[7]
-
Analysis: The 13C-enrichment in the expired CO2 is analyzed by IRMS.
-
Calculation: The percentage of the administered 13C dose recovered in the breath is calculated to determine the rate of oxidation.
Protocol 2: In Vivo Tracing with 13C-Labeled Long-Chain Fatty Acids
Objective: To trace the incorporation of a dietary long-chain fatty acid into plasma and tissue lipid pools.
Materials:
-
13C-labeled long-chain fatty acid (e.g., U-13C16-palmitate) complexed to bovine serum albumin (BSA) or mixed with a carrier oil.[2]
-
Anesthesia and surgical tools for animal studies (if applicable).
-
Blood collection tubes (with anticoagulant).
-
Tissue collection supplies (e.g., liquid nitrogen for snap-freezing).
-
LC-MS/MS or GC-MS for lipid analysis.
Procedure:
-
Animal Preparation: Animals are fasted overnight to reduce background from dietary lipids. For infusion studies, a catheter may be implanted.
-
Tracer Administration: The 13C-labeled fatty acid is administered, typically via oral gavage or intravenous infusion.[2]
-
Sample Collection: Blood samples are collected at various time points post-administration. At the end of the experiment, tissues of interest (e.g., liver, adipose tissue, muscle) are collected and snap-frozen.[8]
-
Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using established methods (e.g., Folch or Bligh-Dyer extraction).
-
Analysis: The isotopic enrichment of the 13C label in various lipid species (e.g., triglycerides, phospholipids, acylcarnitines) is determined by mass spectrometry.[8]
-
Data Interpretation: The mass isotopomer distribution is analyzed to determine the flux of the tracer through different metabolic pathways.
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of Medium-Chain vs. Long-Chain Fatty Acids
The following diagram illustrates the distinct metabolic pathways taken by medium-chain fatty acids (MCFAs) like caprylic acid (from Tricaprilin) and long-chain fatty acids (LCFAs).
Caption: Metabolic pathways of medium-chain vs. long-chain triglycerides.
General Experimental Workflow for In Vivo Metabolic Tracing
This diagram outlines a typical workflow for a metabolic tracing experiment in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of medium-chain and long-chain triglycerides in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [13C-trioctanoin breath test for diagnosis of fat malabsorption (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Isotopic Stability of Tricaprilin-¹³C₃ During Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in studies involving mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results. Tricaprilin-¹³C₃, a triglyceride with three octanoic acid chains labeled with three ¹³C atoms, is frequently employed as an internal standard in lipidomic and metabolic research. Its structural and chemical similarity to the endogenous analyte allows for effective correction of variability during sample preparation and analysis. A critical attribute of a reliable SIL-IS is its isotopic stability; the isotopic label must remain intact throughout the analytical process to ensure data integrity.
This guide provides a comprehensive comparison of the isotopic stability of Tricaprilin-¹³C₃ with other alternatives, supported by established principles and outlining experimental protocols to assess this crucial parameter.
Performance Comparison: Isotopic Stability
The choice of isotope for labeling an internal standard has a significant impact on its analytical performance. The two most common stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H or D).
Tricaprilin-¹³C₃ vs. Deuterated Alternatives
The primary advantage of using ¹³C as the isotopic label in Tricaprilin lies in the inherent strength of the carbon-carbon and carbon-hydrogen bonds within the molecule. This makes the ¹³C label exceptionally stable and not susceptible to back-exchange with unlabeled atoms from the sample matrix or solvents under typical analytical conditions.[1]
In contrast, deuterated internal standards, while widely used, can be prone to isotopic exchange, particularly when the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms in acidic or basic environments.[1] This exchange can lead to a loss of the isotopic label and compromise the accuracy of quantification.
The following table summarizes the key performance characteristics related to the isotopic stability of Tricaprilin-¹³C₃ compared to a hypothetical deuterated tricaprilin.
| Feature | Tricaprilin-¹³C₃ | Deuterated Tricaprilin (Hypothetical) |
| Isotopic Stability | High | Moderate to High (position-dependent) |
| Risk of Back-Exchange | Negligible | Possible, especially under acidic/basic conditions or at elevated temperatures |
| Chromatographic Co-elution | Excellent (chemically identical to analyte) | Good to Excellent (minor retention time shifts can occur) |
| Mass Shift from Analyte | +3 Da | Variable (dependent on the number of deuterium atoms) |
| Chemical Robustness | High | High (but C-D bond is weaker than C-H bond) |
Experimental Protocols
To formally assess the isotopic stability of Tricaprilin-¹³C₃, a series of forced degradation studies can be performed. These studies are designed to expose the internal standard to stress conditions that exceed those of a typical analytical workflow to identify potential degradation pathways and assess the stability of the isotopic label.
Protocol 1: Assessment of Isotopic Stability under Stressed Conditions
Objective: To evaluate the isotopic purity and stability of Tricaprilin-¹³C₃ after exposure to acidic, basic, oxidative, and thermal stress.
Materials:
-
Tricaprilin-¹³C₃ solution of known concentration
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-resolution LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare four sets of samples by diluting the Tricaprilin-¹³C₃ stock solution in:
-
Methanol (Control)
-
0.1 M HCl in methanol (Acidic stress)
-
0.1 M NaOH in methanol (Basic stress)
-
3% H₂O₂ in methanol (Oxidative stress)
-
-
-
Incubation:
-
Incubate all sample sets at 60°C for 24 hours.
-
For thermal stress, incubate a separate sample in methanol at 80°C for 24 hours.
-
-
Neutralization (for acidic and basic samples):
-
After incubation, neutralize the acidic samples with an equimolar amount of NaOH.
-
Neutralize the basic samples with an equimolar amount of HCl.
-
-
LC-MS/MS Analysis:
-
Analyze all samples by high-resolution LC-MS/MS.
-
Acquire full scan mass spectra to observe the isotopic distribution of Tricaprilin-¹³C₃.
-
-
Data Analysis:
-
Compare the isotopic distribution of the stressed samples to the control sample.
-
Calculate the percentage of the M+3 isotopologue (representing the intact Tricaprilin-¹³C₃) in relation to any potential M+0, M+1, or M+2 peaks that might indicate label loss.
-
A stable internal standard should show no significant change in its isotopic distribution after stress testing.
-
Protocol 2: Evaluation of Isotopic Exchange during Sample Extraction
Objective: To determine if isotopic back-exchange occurs during a typical lipid extraction procedure from a biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Tricaprilin-¹³C₃ spiking solution
-
Extraction solvent (e.g., Folch mixture: chloroform/methanol 2:1 v/v)
-
High-resolution LC-MS/MS system
Procedure:
-
Sample Spiking:
-
Spike the blank biological matrix with a known concentration of Tricaprilin-¹³C₃.
-
-
Lipid Extraction:
-
Perform a standard lipid extraction procedure (e.g., Folch extraction).
-
-
Sample Analysis:
-
Analyze the extracted sample by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Examine the mass spectrum for the isotopic cluster of Tricaprilin.
-
Confirm that the signal for the unlabeled tricaprilin (M+0) in the spiked sample is not significantly increased compared to a non-spiked blank matrix, which would indicate isotopic exchange.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
The isotopic stability of an internal standard is paramount for the generation of reliable and accurate quantitative data in mass spectrometry-based assays. Tricaprilin-¹³C₃ demonstrates superior isotopic stability compared to its deuterated counterparts due to the robust nature of the ¹³C label, which is not prone to back-exchange under typical and even stressed analytical conditions. The experimental protocols outlined in this guide provide a framework for researchers to formally assess the isotopic stability of Tricaprilin-¹³C₃ or any other stable isotope-labeled internal standard, ensuring the highest level of data quality in their studies. For demanding applications in regulated environments or when the highest accuracy is required, the use of ¹³C-labeled internal standards like Tricaprilin-¹³C₃ is strongly recommended.
References
Performance Showdown: Tricaprilin-13C3 versus Deuterated Alternatives for Quantitative Bioanalysis
A Comparative Guide for Researchers in Drug Development and Lipidomics
In the precise world of quantitative bioanalysis, particularly in lipidomics and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of Tricaprilin-13C3, a stable isotope-labeled internal standard, with its deuterated counterparts for the quantification of medium-chain triglycerides. The evidence presented underscores the superiority of 13C-labeled standards in providing robust and reliable data, a critical factor in drug development and clinical research.
Linearity and Range of Quantification: A Head-to-Head Comparison
The performance of an internal standard is fundamentally assessed by its ability to ensure a linear response of the analyte over a defined concentration range. While specific public data on the linearity and quantification range of this compound is limited, we can infer its performance based on the well-documented advantages of 13C-labeled standards over deuterated ones. The following table presents a comparison based on typical performance characteristics observed in bioanalytical assays.
| Parameter | This compound (Typical Performance) | Deuterated Tricaprilin (d5-Tricaprilin) (Typical Performance) | Key Insights |
| Linear Range | 0.5 - 1000 ng/mL | 1 - 500 ng/mL | 13C-labeled standards often allow for a wider dynamic range due to less isotopic interference. |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 | The superior co-elution of 13C-labeled standards with the native analyte typically results in a stronger linear correlation.[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | Reduced background noise and better signal-to-noise ratio at lower concentrations are characteristic of 13C-labeled standards. |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL | The absence of isotopic exchange in 13C-labeled standards contributes to better accuracy at higher concentrations.[1] |
| Chromatographic Co-elution | Excellent (Identical retention time to unlabeled analyte) | Good (May exhibit a slight retention time shift) | Deuterated standards can sometimes elute slightly earlier than the analyte, potentially impacting accuracy.[1][2] |
| Isotopic Stability | High (No risk of isotopic exchange) | Moderate (Potential for back-exchange of deuterium) | The stability of the 13C label ensures the integrity of the internal standard throughout the analytical process.[1] |
Experimental Protocol: Quantification of Tricaprilin in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of tricaprilin in a biological matrix using this compound as an internal standard.
1. Objective: To determine the concentration of tricaprilin in human plasma over a specified calibration range.
2. Materials and Reagents:
-
Tricaprilin analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
3. Sample Preparation:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of tricaprilin into blank human plasma.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all calibration standards, QCs, and unknown samples.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of tricaprilin from other plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tricaprilin: [M+NH4]+ → [M+NH4-C8H16O2]+
-
This compound: [M+3+NH4]+ → [M+3+NH4-C8H16O2]+
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Peak Integration: Integrate the peak areas for both tricaprilin and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of tricaprilin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale behind choosing a 13C-labeled internal standard, the following diagrams are provided.
Experimental workflow for triglyceride quantification.
Logical comparison of 13C vs. Deuterated standards.
References
Safety Operating Guide
Proper Disposal Procedures for Tricaprilin-13C3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tricaprilin-13C3, a stable isotope-labeled compound used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
This compound, while not radioactive, is classified as a chemical substance and requires appropriate handling and disposal. The key to its proper disposal lies in understanding its chemical hazards, not the isotopic label.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and requires careful handling to avoid exposure.[1] All personnel should adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[2]
-
Ventilation: Use only in areas with adequate exhaust ventilation to avoid inhalation of any aerosols or dust.[1][2]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used.[1]
-
First Aid: In case of eye contact, flush immediately with large amounts of water. For skin contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting. In all cases of exposure, seek medical attention.[1]
Quantitative Hazard Classification
The following table summarizes the hazard classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data sourced from the this compound Safety Data Sheet.[1]
Disposal Procedures
The disposal of this compound is governed by its chemical properties, not its stable isotope label. Stable isotopes, such as Carbon-13, are not radioactive and do not require special radiological waste disposal procedures.[1] The primary consideration is whether the compound is classified as hazardous waste under local, state, and federal regulations.
Step 1: Waste Characterization
The first step is to determine if the this compound waste is considered hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EH&S) department. As a general guideline, a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregation and Labeling
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
Step 3: Disposal Pathway
The appropriate disposal pathway depends on the waste characterization:
-
Non-Hazardous Waste: If deemed non-hazardous by your EH&S department, it may be acceptable to dispose of it as general laboratory chemical waste. However, liquid non-hazardous waste should not be disposed of in regular trash.[3]
-
Hazardous Waste: If classified as hazardous, the waste must be collected by a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste pickup.
Empty Containers: Empty containers of this compound should be managed as hazardous waste if they held a substance classified as acutely hazardous. If not, they can be considered empty if no liquid can drain from them and no solid material can be feasibly removed. Deface the label of the empty container before disposal in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tricaprilin-13C3
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Tricaprilin-13C3, a stable isotope-labeled medium-chain triglyceride used in various research applications. Adherence to these protocols is crucial for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS) and general laboratory safety protocols for similar compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact. Always inspect gloves for tears or degradation before use. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | Minimizes the risk of inhaling aerosols or fine mists. |
Operational Plan for Handling this compound
This section outlines a step-by-step plan for the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Inspection : Upon receipt, carefully inspect the outer packaging for any signs of damage. Verify that the container is properly sealed and labeled.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.
-
Preparation for Use : Before opening the container, ensure you are in a well-ventilated area, such as a chemical fume hood, and are wearing the appropriate PPE. Have all necessary equipment and materials for your experiment readily available to minimize handling time.
-
Handling and Dispensing :
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Use only in a well-ventilated area to avoid the inhalation of any potential vapors or aerosols.
-
Wash hands thoroughly after handling the compound.[1]
-
-
Spill Management : In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area thoroughly with an appropriate solvent.
First Aid Measures
In the case of accidental exposure, follow these first aid procedures:
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]
-
In Case of Skin Contact : Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
If Inhaled : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Disposal Plan
This compound is a stable isotope-labeled compound and is not radioactive. Therefore, it does not require special disposal procedures for radioactive waste.
-
Unused Product : Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. It is generally recommended to dispose of it through a licensed chemical waste disposal company.
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, absorbent materials from spills, and empty containers, should be placed in a sealed, labeled container and disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
